A Comprehensive Guide to the Thermodynamic Stability of 2-Oxo-2-phenylethane-1-sulfonamide
Introduction: The Imperative of Stability in Drug Development In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viabi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Stability in Drug Development
In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. For novel compounds such as 2-Oxo-2-phenylethane-1-sulfonamide, a molecule of interest within the broader class of sulfonamides known for their diverse biological activities, a thorough understanding of thermodynamic stability is not merely an academic exercise; it is a critical prerequisite for advancing a candidate through the development pipeline. [1][2][3]Thermodynamic stability dictates a compound's shelf-life, its propensity for degradation into potentially toxic byproducts, and its behavior during formulation and manufacturing.
[4][5][6]
This in-depth technical guide provides a comprehensive framework for the systematic evaluation of the thermodynamic stability of 2-Oxo-2-phenylethane-1-sulfonamide. We will move beyond theoretical discussions to present a practical, multi-pronged approach that integrates well-established thermo-analytical techniques with modern computational modeling. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them, ensuring a robust and defensible stability assessment.
Strategic Framework for Stability Assessment
A holistic understanding of a molecule's stability cannot be gleaned from a single technique. Instead, we advocate for a synergistic approach that combines experimental thermal analysis with computational chemistry, all within the context of regulatory expectations.
The Evolution and Application of Phenacyl Sulfonamide Synthesis in Medicinal Chemistry: A Technical Whitepaper
Executive Summary In the landscape of medicinal chemistry, the sulfonamide pharmacophore is foundational, historically anchoring the first generation of broad-spectrum antimicrobials. However, the modern utility of sulfo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of medicinal chemistry, the sulfonamide pharmacophore is foundational, historically anchoring the first generation of broad-spectrum antimicrobials. However, the modern utility of sulfonamides extends far beyond their final biological activity; they serve as highly versatile synthetic nodes. Specifically, the synthesis of N-phenacyl sulfonamides has evolved from a niche protecting-group strategy into a powerful engine for the construction of complex, pharmacologically relevant heterocycles. This whitepaper explores the mechanistic causality, historical evolution, and self-validating experimental protocols associated with phenacyl sulfonamide synthesis.
Historical Grounding and Chemical Rationale
From Protecting Group to Reactive Intermediate
Historically, the phenacyl (Pac) group was utilized primarily as an orthogonal protecting group for carboxylic acids, thiols, and amines, owing to its stability under standard acidic or basic conditions and its highly specific cleavage via zinc/acetic acid reduction or photolysis[1]. This utility is well-documented in foundational texts such as Greene's Protective Groups in Organic Synthesis[2].
However, medicinal chemists recognized that appending a phenacyl group to a sulfonamide nitrogen fundamentally alters the molecule's reactivity profile. The electron-withdrawing nature of the adjacent sulfonyl group, coupled with the ketone carbonyl of the phenacyl moiety, renders the intervening methylene protons highly acidic. This structural causality allows N-phenacyl sulfonamides to act as potent nucleophiles upon mild deprotonation, setting the stage for complex intramolecular rearrangements.
The Truce-Smiles Rearrangement Paradigm
A landmark application of N-phenacyl sulfonamides is their participation in the Truce-Smiles rearrangement . When functionalized with an electron-deficient aryl group (e.g., 4-nitrobenzenesulfonyl), the deprotonated phenacyl methylene forms an enolate that attacks the ipso-carbon of the sulfonyl-bearing aromatic ring. This intramolecular nucleophilic attack forms a spiro intermediate, triggering the extrusion of sulfur dioxide (
) and yielding rearranged scaffolds such as quinolines or isoindoles[3][4].
Fig 1: Mechanistic pathway of the Truce-Smiles rearrangement via phenacyl enolate.
To ensure scientific integrity, the synthesis of N-phenacyl sulfonamides must be approached as a self-validating system where stoichiometric precision and condition control dictate the chemoselectivity of the outcome.
Protocol A: Solution-Phase Synthesis of N-Phenacyl Sulfonamides
This protocol describes the standard alkylation of a primary sulfonamide to yield the N-phenacyl derivative, a critical intermediate for downstream cyclization[4].
Reagents & Equipment:
Primary sulfonamide precursor (1.0 eq)
2-Bromoacetophenone (phenacyl bromide) (1.1 eq)
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Workflow:
Initiation: Dissolve the primary sulfonamide (1.0 eq) in anhydrous DMF under an inert argon atmosphere to prevent oxidative side reactions.
Base Addition: Add DIPEA (2.0 eq) dropwise at 0 °C. Causality: A mild, non-nucleophilic base like DIPEA is chosen to selectively deprotonate the acidic sulfonamide nitrogen without promoting undesired aldol condensations of the phenacyl bromide.
Alkylation: Slowly add a solution of 2-bromoacetophenone (1.1 eq) in DMF. Stir the reaction mixture at ambient temperature (23 °C) for 12–24 hours.
Validation & Quenching: Monitor the reaction via LC-MS. Upon consumption of the starting material, quench the reaction with saturated aqueous
to neutralize excess base.
Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure N-phenacyl sulfonamide.
Protocol B: Solid-Phase Synthesis and Cyclative Cleavage
N-phenacyl sulfonamides are highly effective in Solid-Phase Peptide Synthesis (SPPS) for generating chiral heterocycles, such as 1,4-oxazepanes, which are vital scaffolds for anticonvulsants and anti-inflammatory agents[5].
Step-by-Step Workflow:
Immobilization: Anchor Fmoc-protected homoserine to a Wang resin.
Sulfonylation: Following Fmoc deprotection, react the resin-bound amine with 2-nitrobenzenesulfonyl chloride to form the sulfonamide.
Phenacyl Installation: Alkylate the sulfonamide nitrogen with 2-bromoacetophenone using DIPEA to generate the immobilized N-phenacyl nitrobenzenesulfonamide[5].
Cyclative Cleavage: Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) and Triethylsilane (
). Causality: The TFA cleaves the intermediate from the polymer support and removes silyl protecting groups, while the resulting proximity of the reactive functional groups drives spontaneous lactonization/cyclization to form the 1,4-oxazepane derivative[5].
Fig 2: Workflow for solid-phase synthesis of 1,4-oxazepanes via phenacyl sulfonamides.
Quantitative Data & Reaction Optimization
The efficiency of phenacyl sulfonamide synthesis and its subsequent cyclization heavily depends on the electronic nature of the starting materials and the choice of base. Table 1 summarizes key quantitative data across different synthetic paradigms.
Table 1: Comparative Data for Phenacyl Sulfonamide Syntheses and Cyclizations
Note: Yields for Truce-Smiles rearrangements (e.g., Quinoline synthesis) are often limited by competitive cleavage of the 4-nitrobenzenesulfonyl group prior to C-arylation[4]. Increasing the equivalents of DIPEA is required when using electron-withdrawing phenacyl bromides.
Conclusion
The trajectory of phenacyl sulfonamides from a simple protective group strategy to a cornerstone of complex heterocyclic synthesis highlights the ingenuity of modern medicinal chemistry. By leveraging the unique acidity of the phenacyl methylene and the leaving-group capabilities of the sulfonyl moiety, researchers can execute highly efficient, cascade-like reactions (such as the Truce-Smiles rearrangement) to access diverse chemical space. Mastery of these protocols requires a rigorous understanding of the underlying electron-pushing causality and precise control over reaction microenvironments.
Technical Whitepaper: Crystal Structure Analysis of 2-Oxo-2-phenylethane-1-sulfonamide
This guide is structured as a high-level technical whitepaper designed for application scientists and crystallographers. It moves from synthesis and crystallization logic to advanced structural analysis and biological re...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a high-level technical whitepaper designed for application scientists and crystallographers. It moves from synthesis and crystallization logic to advanced structural analysis and biological relevance.
Executive Summary
2-Oxo-2-phenylethane-1-sulfonamide (also known as phenacylsulfonamide) represents a critical scaffold in medicinal chemistry, serving as a precursor for thiazole heterocycles and a pharmacophore for Carbonic Anhydrase (CA) inhibition. This guide details the workflow for the crystallographic characterization of this molecule. Unlike simple alkyl sulfonamides, the presence of the
-carbonyl group introduces unique competition for hydrogen bond acceptors ( vs. ), significantly influencing the supramolecular packing and solubility profile.
This document outlines the synthesis-to-structure pipeline, emphasizing the causality between solvent choice and polymorph formation, and provides a framework for analyzing the resulting interaction geometries.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Property
Specification
IUPAC Name
2-Oxo-2-phenylethane-1-sulfonamide
Common Name
Phenacylsulfonamide
Molecular Formula
Molecular Weight
199.23 g/mol
Key Functional Groups
Sulfonamide (), Ketone (), Phenyl Ring
H-Bond Donors
1 ( group provides 2 protons)
H-Bond Acceptors
3 ( x2, x1)
Synthesis and Crystallization Protocol
Trustworthiness Principle: A crystal structure is only as good as the purity of the sample. The following protocol ensures minimal impurity incorporation.
Validated Synthesis Route
To obtain diffraction-quality crystals, we utilize a pathway that minimizes side-product formation (e.g., disulfonamides).
Sulfonation: Reaction of
-bromoacetophenone (Phenacyl bromide) with sodium sulfite in aqueous ethanol to form sodium 2-oxo-2-phenylethanesulfonate.
Control Point: Temperature must be kept
to prevent self-condensation of the ketone.
Chlorination: Treatment of the sulfonate salt with
or to generate the sulfonyl chloride.
Amidation: Immediate reaction with aqueous ammonia at
.
Critical Step: The kinetic control at
favors the formation of the primary sulfonamide over the secondary imide.
Crystallization Methodology (Vapor Diffusion)
Direct evaporation often yields microcrystalline powder. For Single Crystal X-Ray Diffraction (SC-XRD), we employ a binary solvent system to slow nucleation.
Protocol:
Inner Vial: Dissolve 20 mg of pure compound in 2 mL of Acetone (high solubility).
Outer Vial: Add 5 mL of n-Hexane (anti-solvent).
Equilibration: Seal and store at
for 72 hours.
Mechanism: Hexane vapor slowly diffuses into the acetone, lowering the solubility limit gradually. This promotes the growth of block-like crystals suitable for XRD.
Figure 1: Optimized Vapor Diffusion Workflow for Sulfonamide Crystallization.
Structural Analysis & Logic
Expertise & Experience: The value of the structure lies in the intermolecular interactions. Sulfonamides are notorious for polymorphism; therefore, the analysis must focus on Hydrogen Bond Graph Sets.
Intramolecular Geometry
Upon solving the structure (typically in monoclinic space groups like
or ), focus on the Torsion Angle () between the phenyl ring and the sulfonamide moiety ().
Expectation: The molecule generally adopts a gauche or synclinal conformation to minimize steric clash between the carbonyl oxygen and the sulfonyl oxygens.
Bond Lengths: The
bond typically shortens (approx. 1.60 Å) due to back-bonding, increasing the acidity of the protons.
Hydrogen Bonding Network (Graph Set Analysis)
The primary sulfonamide group (
) is a "self-complementary" tecton. In 2-Oxo-2-phenylethane-1-sulfonamide, the carbonyl oxygen competes with the sulfonyl oxygen.
Dominant Motifs to Analyze:
Dimer
: Two molecules pair up where the of molecule A donates to the of molecule B, and vice versa. This is the classic "sulfonamide handshake."
Catemer
or : Infinite chains where donates to the Carbonyl () of the next molecule.
Insight: If the Carbonyl is involved in H-bonding, the compound is likely to have higher water solubility and different bioavailability compared to pure sulfonyl-only networks.
Packing Interactions
- Stacking: Look for centroid-to-centroid distances of 3.5–3.8 Å between phenyl rings of adjacent layers. This stabilizes the crystal lattice in the absence of strong H-bonds in the third dimension.
Figure 2: Decision logic for classifying hydrogen bonding motifs in keto-sulfonamides.
The crystal structure of 2-Oxo-2-phenylethane-1-sulfonamide is not just a physical constant; it is a template for drug design.
Zinc Coordination: In the active site of Carbonic Anhydrase (CA), the sulfonamide nitrogen (
) coordinates directly to the ion.
Pharmacophore Mapping: The crystal structure reveals the distance between the Zinc-binding group (
) and the hydrophobic phenyl tail.
Tail Interaction: The "linker" (
) provides flexibility. In the crystal, if this linker is bent (synclinal), it suggests the molecule can fit into the hydrophobic pocket of CA isoforms (like hCA II or hCA IX) without steric clash.
Protocol for Docking Validation:
Extract the monomer geometry from the CIF file.
Superimpose the sulfonamide moiety onto the ligand in PDB ID: 1AZM (Acetazolamide bound to hCA II).
Calculate the RMSD of the phenyl ring position to assess potential hydrophobic interactions with residues Val121 and Phe131.
References
Kikkawa, S., et al. (2019). "Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides." Crystal Growth & Design.
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery.
Bernstein, J., et al. (1995). "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition.
Cambridge Crystallographic Data Centre (CCDC). "CSD Entry Search: Sulfonamide Motifs."
Executive Summary The sulfonamide functional group ( ) has evolved from a historical antibacterial pharmacophore into a critical structural linker in modern drug discovery. Beyond its role as a bioisostere for amides and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The sulfonamide functional group (
) has evolved from a historical antibacterial pharmacophore into a critical structural linker in modern drug discovery. Beyond its role as a bioisostere for amides and carboxylic acids, the sulfonamide motif is now central to the design of Proteolysis Targeting Chimeras (PROTACs) and Fragment-Based Drug Discovery (FBDD) .
This guide provides a technical analysis of sulfonamide linkers, focusing on their physicochemical advantages (acidity modulation, hydrolytic stability, and tetrahedral geometry) and the modern synthetic methodologies—specifically SuFEx (Sulfur-Fluoride Exchange) —that have revitalized their application. We examine their utility in modulating the solubility and permeability of bivalent degraders and provide field-proven protocols for their installation.
Physicochemical Profile & Bioisosterism
The decision to incorporate a sulfonamide linker over a standard amide or alkyl chain is driven by specific physicochemical requirements.
Sulfonamide vs. Amide: The Geometric Shift
Unlike the planar amide bond (
hybridized nitrogen and carbonyl carbon), the sulfonamide sulfur atom is hybridized, adopting a tetrahedral geometry . This structural difference alters the vector of the attached substituents, allowing for unique exploration of chemical space that planar amides cannot access.
Bond Angles: The
bond angle is approximately , creating a "kink" in the linker chain that can induce folded conformations, potentially shielding polar surface area (PSA) and improving cell permeability.
Hydrogen Bonding: The sulfonyl group possesses two oxygen atoms capable of acting as hydrogen bond acceptors, while the
is a hydrogen bond donor.
Acidity and
Modulation
The acidity of the sulfonamide nitrogen is a tunable parameter critical for solubility and receptor interaction.
Functional Group
Approximate
Physicochemical Implication
Amide ()
> 15
Neutral at physiological pH. Poor solubility without solubilizing groups.
Sulfonamide ()
~10
Weakly acidic. Predominantly neutral at pH 7.4 but can form salts at high pH.
N-Acyl Sulfonamide ()
3.5 – 4.5
Bioisostere of Carboxylic Acid . Ionized at physiological pH, significantly enhancing aqueous solubility.
Expert Insight: The N-acyl sulfonamide (NASA) is particularly valuable in PROTAC design. By replacing a carboxylic acid or a neutral alkyl linker with a NASA motif, one can introduce a negative charge at physiological pH to improve solubility without sacrificing the linker's connecting function.
Synthetic Methodologies: From Classical to Click
The synthesis of sulfonamide linkers has transitioned from harsh acid chlorides to mild, orthogonal "click" chemistry.
Classical Sulfonylation
The traditional reaction involves a sulfonyl chloride and an amine in the presence of a base.
Limitations: Sulfonyl chlorides are moisture-sensitive and can be unstable. The reaction often fails with electron-deficient amines.
SuFEx: The Modern Standard
Sulfur-Fluoride Exchange (SuFEx) , pioneered by the Sharpless lab, utilizes sulfonyl fluorides (
). These reagents are remarkably stable to hydrolysis/oxidation but react rapidly with silyl ethers or amines under specific catalysis.
Mechanism: The fluoride ion is a poor leaving group in
reactions but is activated by specific interactions (e.g., with Calcium or protons) in a unique exchange mechanism, allowing for "click" ligation in biological media.
Figure 1: The SuFEx reaction workflow allows for the modular assembly of sulfonamide linkers from stable sulfonyl fluoride precursors.
Sulfonamides in PROTAC Linkers
In PROTAC design, the linker is not merely a bridge; it determines the ternary complex stability and physicochemical properties.
The "NASA" Linker Strategy
The N-Acyl-N-Alkyl Sulfonamide (NASA) linker has emerged as a powerful tool.
Solubility: The acidic proton (or negative charge) improves aqueous solubility compared to all-carbon linkers.
Covalent Labeling: NASA motifs can be tuned to react with lysine residues on the target protein, converting a reversible binder into a covalent degrader.
Case Study (CDK2): Researchers utilized NASA linkers to target CDK2.[1] While the initial goal was degradation, the NASA moiety enabled specific lysine modification, highlighting its versatility as both a linker and a reactive warhead.
Rigidity vs. Flexibility
PEG linkers are flexible and soluble but often suffer from poor permeability. Alkyl chains are permeable but insoluble. Sulfonamide linkers offer a "Goldilocks" zone :
Rigidity: The
sulfur and restricted rotation around the bond provide more rigidity than PEG, reducing the entropic penalty upon ternary complex formation.
Permeability: Intramolecular hydrogen bonding (e.g., between the sulfonyl oxygen and a backbone amide) can "hide" polarity, improving membrane crossing.
Figure 2: Modular PROTAC architecture incorporating a sulfonamide group within the linker to modulate rigidity and solubility.
Experimental Protocols
Protocol A: SuFEx-Based Linker Synthesis
This protocol describes the coupling of an aryl sulfonyl fluoride with a primary amine to form a sulfonamide linker, a common step in PROTAC library generation.
For substrates incompatible with SuFEx conditions.
Activation: If starting from sulfonic acid, convert to sulfonyl chloride using Thionyl Chloride (
) and catalytic DMF (reflux, 2h). Remove excess in vacuo.
Coupling: Dissolve the crude sulfonyl chloride in DCM. Add Pyridine (3.0 equiv) and the Amine (1.0 equiv).
Validation: If the reaction is sluggish, add catalytic DMAP (0.1 equiv).
Quench: Add water to hydrolyze remaining sulfonyl chloride before workup.
Future Outlook
The field is moving towards Sulfonimidamides (
), aza-analogues of sulfonamides. These offer an additional vector for substitution (on the nitrogen) and are chiral at sulfur, providing a new dimension of stereochemical control in linker design.
References
Sulfonamides as a Promising Scaffold in Drug Discovery
PubMed / Wiley Online Library
[Link]
Construction of PROTAC molecules by the SuFEx reaction
PubMed
[Link]
Exploring Ligand-Directed N-Acyl-N-alkylsulfonamide-Based Acylation
PubMed Central (PMC)
[Link]
Bioisosteres for Drug Hunters: Carboxylic Acids and Amides
Drug Hunter
[Link]
Step-by-step synthesis of 2-Oxo-2-phenylethane-1-sulfonamide
Technical Guide: Synthesis and Application of 2-Oxo-2-phenylethane-1-sulfonamide Abstract This Application Note details the optimized synthesis of 2-Oxo-2-phenylethane-1-sulfonamide, a critical beta-ketosulfonamide scaff...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Synthesis and Application of 2-Oxo-2-phenylethane-1-sulfonamide
Abstract
This Application Note details the optimized synthesis of 2-Oxo-2-phenylethane-1-sulfonamide, a critical beta-ketosulfonamide scaffold used in the development of bioactive heterocycles, specifically quinoxaline-1,4-dioxides via the Beirut reaction.[1] This guide addresses the challenges of handling lachrymatory precursors and stabilizing the reactive sulfonyl chloride intermediate. The protocol is designed for medicinal chemistry applications requiring high purity for subsequent cyclization or biological screening.
Retrosynthetic Analysis & Mechanistic Pathway
The synthesis leverages the high electrophilicity of the alpha-carbon in phenacyl bromide (2-bromoacetophenone) to introduce the sulfonyl moiety. The pathway proceeds through a nucleophilic substitution with sulfite, followed by activation of the sulfonate to the sulfonyl chloride and subsequent amination.
Key Challenges:
Chemoselectivity: Preventing the chlorination of the ketone carbonyl during the activation of the sulfonate.
Stability: Phenacylsulfonyl chloride is prone to hydrolysis and thermal decomposition; it must be handled at low temperatures.
Figure 1: Step-wise synthetic pathway transforming phenacyl bromide to the target sulfonamide via a sulfonate salt intermediate.[2][3]
Safety & Handling Protocols (Crucial)
This synthesis involves Phenacyl Bromide , a potent lachrymator (tear gas agent).[4] Strict adherence to safety protocols is non-negotiable.
Hazard Class
Chemical
Risk Description
Mitigation Strategy
Lachrymator
Phenacyl Bromide
Causes severe eye/respiratory irritation.
Handle only in a functioning fume hood. Wear goggles and a face shield. Keep a 10% sodium thiosulfate solution nearby to neutralize spills.
Corrosive
Phosphorus Pentachloride (PCl5)
Reacts violently with water; causes burns.
Use anhydrous conditions.[4] Quench excess reagent slowly with ice.
Irritant
Ammonia
Respiratory irritant.
Use a closed system or efficient ventilation during the amination step.
Experimental Protocol
Step 1: Synthesis of Sodium 2-oxo-2-phenylethanesulfonate
This step converts the alkyl halide to a water-soluble sulfonate salt.
Reagents:
Phenacyl bromide (19.9 g, 100 mmol)
Sodium sulfite (Na2SO3) (13.9 g, 110 mmol)
Ethanol (100 mL)
Water (100 mL)
Procedure:
Dissolve Phenacyl bromide in Ethanol (100 mL) in a 500 mL round-bottom flask.
Dissolve Sodium sulfite in Water (100 mL) and add it to the ethanol solution.
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 85°C) for 2 hours.
Observation: The solution should become clear as the reaction proceeds.
Cool the reaction mixture to room temperature. The sodium sulfonate salt typically precipitates as shiny white plates.
Filter the precipitate and wash with cold ethanol (2 x 30 mL) to remove inorganic salts and unreacted bromide.
Dry the solid in a vacuum oven at 50°C.
Yield Target: 85-90% (approx. 19-20 g).
Step 2: Activation to 2-Oxo-2-phenylethanesulfonyl chloride
Critical Step: Temperature control is vital to prevent chlorination of the ketone.
Solvent: Anhydrous Toluene or Dichloromethane (DCM) (50 mL)
Procedure:
Suspend the dry sulfonate salt in anhydrous Toluene (or DCM) in a dry flask under Argon/Nitrogen atmosphere.
Cool the suspension to 0°C using an ice bath.
Add PCl5 portion-wise over 15 minutes, maintaining the temperature below 5°C.
Allow the mixture to warm to room temperature and stir for 2 hours.
Work-up: Pour the reaction mixture over crushed ice (100 g) to quench excess PCl5. Extract immediately with DCM (3 x 50 mL).
Dry the organic layer over anhydrous MgSO4 and filter.
Do not evaporate to dryness if unstable; proceed immediately to Step 3. If isolation is required, evaporate solvent at low temperature (<30°C) to obtain a pale yellow solid.
Step 3: Amination to 2-Oxo-2-phenylethane-1-sulfonamide
Reagents:
Crude Sulfonyl chloride (from Step 2)
Ammonia (25% aqueous solution or NH3 gas)
Solvent: DCM or THF
Procedure:
Dissolve the sulfonyl chloride in DCM (50 mL) and cool to -10°C (salt/ice bath).
Option A (Gas): Bubble anhydrous NH3 gas through the solution for 15 minutes.
Option B (Aqueous): Add 25% aqueous ammonia (20 mL) dropwise with vigorous stirring, keeping temp < 0°C.
Stir at 0°C for 1 hour, then allow to warm to room temperature.
Acidify the mixture carefully with dilute HCl to pH 4 (to protonate the sulfonamide if it formed a salt, though usually neutral workup is sufficient for primary sulfonamides).
Separate the organic layer.[5] Wash with water and brine.[6]
Dry over Na2SO4 and concentrate under reduced pressure.
Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc 6:4).
Quality Control & Data Validation
The following analytical data confirms the structural integrity of the synthesized compound.
Technique
Expected Signal / Characteristic
Interpretation
1H NMR (CDCl3/DMSO-d6)
δ 4.5-4.8 ppm (s, 2H)
-CH2- alpha to carbonyl and sulfonyl. Diagnostic singlet.
δ 7.2-7.4 ppm (s, 2H, broad)
-SO2NH2 . Exchangeable with D2O.
δ 7.5-8.0 ppm (m, 5H)
Aromatic protons (Benzoyl group).
IR Spectroscopy
1680-1690 cm⁻¹
C=O stretch (Ketone).
1330, 1150 cm⁻¹
S=O stretch (Sulfonamide asymmetric/symmetric).
3200-3350 cm⁻¹
N-H stretch (Primary amide).
Mass Spectrometry
m/z ~ 199 [M+H]+
Molecular ion peak confirming Formula C8H9NO3S.
Application Context: The Beirut Reaction
This sulfonamide serves as a key dinucleophile in the Beirut reaction to synthesize quinoxaline-1,4-dioxides, a class of compounds with potent hypoxia-selective antitumor activity.
Figure 2: Application of the synthesized sulfonamide in the generation of bioactive quinoxaline-1,4-dioxide libraries.
References
Synthesis of 2-oxoamides based on sulfonamide analogues : Journal of Medicinal Chemistry. "Synthesis of 2-oxoamides based on sulfonamide analogues of γ-amino acids and their activity on phospholipase A2." Link
Antiproliferative Chalconesulfonamides : Molecules. "Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency." Link
Quinoxaline Synthesis via Beirut Reaction : Mendeleev Communications. "Synthesis of 2-sulfamoylquinoxaline 1,4-dioxide derivatives." Link
Application Note: Protocol for N-Alkylation of 2-Oxo-2-phenylethane-1-sulfonamide
Executive Summary & Strategic Analysis The Challenge: The N-alkylation of 2-oxo-2-phenylethane-1-sulfonamide (also known as benzoylmethanesulfonamide) presents a classic chemoselectivity problem in organic synthesis. Thi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
The Challenge:
The N-alkylation of 2-oxo-2-phenylethane-1-sulfonamide (also known as benzoylmethanesulfonamide) presents a classic chemoselectivity problem in organic synthesis. This substrate contains two distinct acidic sites:[1]
The Sulfonamide Nitrogen (
): pKa 10.
The
-Methylene Carbons (): pKa 9–11.
The Trap:
In standard nucleophilic substitution conditions (Base + Alkyl Halide), the formation of the enolate at the methylene position is thermodynamically competitive and often kinetically favored due to the "soft" nature of the carbon nucleophile. This frequently results in C-alkylation or a complex mixture of C-, N-, and O-alkylated products.
The Solution:
To achieve high fidelity N-alkylation , this protocol rejects standard base-mediated alkylation in favor of the Mitsunobu Reaction . This pathway utilizes the redox activation of an alcohol to couple specifically with the sulfonamide nitrogen, leaving the acidic methylene group intact.
Mechanistic Pathway & Selectivity
The following diagram illustrates the divergent pathways. Standard basic conditions risk C-alkylation, while the Mitsunobu protocol enforces N-selectivity by activating the electrophile (alcohol) rather than the nucleophile.
Caption: Divergent reactivity pathways. Path A (Red) leads to undesired C-alkylation due to methylene acidity. Path B (Green) ensures N-selectivity via specific activation.
Protocol: N-Selective Alkylation via Mitsunobu Reaction
This protocol is the industry standard for alkylating acidic sulfonamides where C-alkylation is a competing risk.
Reagents & Equipment
Reagent
Role
Equiv.
Notes
Substrate
Nucleophile
1.0
2-Oxo-2-phenylethane-1-sulfonamide
Alcohol (R-OH)
Electrophile Source
1.2 – 1.5
Primary or Secondary Alcohols
Triphenylphosphine (PPh)
Reductant
1.5
Polymer-bound PPh can simplify workup
DIAD or DEAD
Oxidant
1.5
DIAD is preferred (more stable, liquid)
THF (Anhydrous)
Solvent
0.1 M
Must be dry; water kills the intermediate
Step-by-Step Methodology
Step 1: Preparation (Inert Atmosphere)
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
Cool to room temperature under a stream of Nitrogen or Argon.
Add Substrate (1.0 equiv), Triphenylphosphine (1.5 equiv), and the target Alcohol (1.2–1.5 equiv).
Dissolve in anhydrous THF (concentration ~0.1 M relative to substrate).
Step 2: Activation (0°C)
Cool the reaction mixture to 0°C using an ice bath.
Add DIAD (1.5 equiv) dropwise over 15–20 minutes.
Critical: The solution will turn yellow/orange. Rapid addition can generate excessive heat and decompose the betaine intermediate.
Allow the mixture to stir at 0°C for 30 minutes.
Step 3: Reaction (Room Temperature)
Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).
Stir for 12–24 hours. Monitor by TLC or LC-MS.
Endpoint: Disappearance of the sulfonamide starting material.[2]
Note: The N-alkylated product is typically less polar than the primary sulfonamide.
Alternative Protocol: Protection-Alkylation (For Alkyl Halides)
If the specific alkyl group is only available as an alkyl halide (R-X) and not an alcohol, direct alkylation will likely yield C-alkylated byproducts. You must protect the ketone first.
Workflow:
Protection: React substrate with ethylene glycol/p-TsOH in benzene (Dean-Stark) to form the cyclic ketal . This removes the acidity of the
-methylene protons.
Alkylation: Treat the ketal-protected sulfonamide with K
CO (2.0 equiv) and Alkyl Halide (1.2 equiv) in Acetone or DMF .
Since the ketone is protected, C-alkylation is blocked.
Deprotection: Treat with aqueous HCl/THF to restore the ketone.
Quality Control & Data Interpretation
NMR Validation
To confirm N-alkylation vs. C-alkylation, analyze the
H NMR of the purified product.
Feature
N-Alkylated Product (Target)
C-Alkylated Product (Impurity)
-Methylene Signal
Singlet (2H) at 4.5–5.0 ppm
Doublet (1H) or Methine signal
NH Signal
Broad triplet (if primary alkyl) or singlet
Broad singlet (usually shifted)
Integration
Methylene integrates to 2H
Methylene integrates to 1H
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Steric hindrance of alcohol
Use DEAD instead of DIAD; Heat to 40°C.
No Reaction
Wet solvent
Use freshly distilled THF; add molecular sieves.
C-Alkylation Observed
Used Base/Halide method
Switch to Mitsunobu (Protocol 3).
Separation of TPPO
PPhO byproduct
Use polymer-supported PPh or perform a saponification workup if product is stable.
Visualization of the Mitsunobu Workflow
Caption: Step-by-step workflow for the Mitsunobu N-alkylation protocol.
References
Mitsunobu Reaction Overview: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link
Using 2-Oxo-2-phenylethane-1-sulfonamide as a synthetic intermediate
Application Note: 2-Oxo-2-phenylethane-1-sulfonamide as a Versatile Synthetic Scaffold [1][2] Abstract 2-Oxo-2-phenylethane-1-sulfonamide (CAS: 96355-38-3), also known as -sulfonamido acetophenone or benzoylmethanesulfon...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 2-Oxo-2-phenylethane-1-sulfonamide as a Versatile Synthetic Scaffold [1][2]
Abstract
2-Oxo-2-phenylethane-1-sulfonamide (CAS: 96355-38-3), also known as
-sulfonamido acetophenone or benzoylmethanesulfonamide, is a pivotal -ketosulfonamide intermediate. Its unique structure—combining an electrophilic carbonyl, a highly acidic methylene bridge (), and a nucleophilic sulfonamide terminus—makes it a "chameleon" reagent in heterocyclic synthesis. This guide details the optimized protocols for its synthesis via the "Dianion Strategy," its application in Knoevenagel condensations to access bioactive chalconesulfonamides, and its utility in the Beirut reaction for quinoxaline 1,4-dioxide construction.
Molecule Profile & Reactivity
Property
Detail
IUPAC Name
2-Oxo-2-phenylethane-1-sulfonamide
Common Names
Benzoylmethanesulfonamide, Phenacylsulfonamide
CAS Number
96355-38-3
Molecular Formula
Molecular Weight
199.23 g/mol
Core Reactivity
C2 (Carbonyl): 1,2-addition, cyclization.C1 (Methylene): High acidity, amenable to alkylation, halogenation, and aldol-type condensations.N (Sulfonamide): Nucleophilic (weak), H-bond donor.[3]
Strategic Value
Unlike standard
-keto esters, the sulfonamide moiety resists hydrolysis under mild basic conditions, allowing for robust dianion generation. This stability enables the synthesis of complex sulfur-nitrogen heterocycles (e.g., sultams, thiadiazoles) and Michael acceptors that are inaccessible via carboxylate chemistry.
Core Synthesis Protocol: The Dianion Strategy
Rationale: While sulfonation of acetophenone with
-dioxane is possible, it often yields regioisomeric mixtures and requires harsh purification. The Dianion Strategy (via lithiation) offers superior regiocontrol and purity, essential for pharmaceutical applications.
Workflow Diagram
Caption: Synthesis of
-ketosulfonamide via dilithio-intermediate species.
Detailed Protocol
Reagents:
-tert-butyl methanesulfonamide (Prepared from )
-Butyllithium (2.5 M in hexanes)
Methyl benzoate (Dry, distilled)
THF (Anhydrous)
Step-by-Step:
Dianion Formation:
Charge a flame-dried 3-neck flask with
-tert-butyl methanesulfonamide (10.0 mmol) and anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).
Add
-BuLi (25.0 mmol, 2.5 eq) dropwise over 20 minutes. Note: The first equivalent deprotonates the nitrogen; the second deprotonates the -carbon.
Stir at 0°C for 30 minutes to ensure complete dianion formation (solution typically turns yellow/orange).
Allow the reaction to warm to room temperature over 2 hours.
Workup & Deprotection:
Quench with saturated
solution. Extract with EtOAc ( mL).
Concentrate the organic layer.
Deprotection (Optional but recommended for final scaffold): Treat the crude residue with Trifluoroacetic acid (TFA, 10 mL) at room temperature for 4 hours to remove the t-butyl group.
Neutralize with
, extract, and recrystallize from EtOH/Hexane.
Yield Expectation: 75-85% (post-deprotection).
Application A: Synthesis of Chalconesulfonamides
Mechanism: Knoevenagel condensation.[4][5]
Utility: Creates "Michael Acceptors" with potent antiproliferative and antiestrogenic activity.[4]
Critical Consideration: The methylene group in
-ketosulfonamides is less acidic than in -diketones. Standard catalytic bases (piperidine) often fail. Stoichiometric activation or specific solvent systems are required.
Protocol
Reaction Mix: Combine 2-Oxo-2-phenylethane-1-sulfonamide (1.0 eq) and the target aromatic aldehyde (1.1 eq) in Toluene .
Catalyst System: Add Piperidine acetate (0.5 - 1.0 eq). Note: Unlike standard Knoevenagel, catalytic amounts often stall the reaction due to the formation of a stable anion intermediate. Higher loading drives the equilibrium.
Reflux: Heat to 70–90°C with a Dean-Stark trap (if scale permits) or in a sealed vial with molecular sieves to remove water.
Duration: 4–12 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:2).
Purification: Upon cooling, the product often precipitates. Filter and wash with cold ethanol. If oil forms, purify via silica column chromatography.
Application B: The Beirut Reaction (Quinoxaline Synthesis)
Mechanism: Cyclocondensation with Benzofuroxans.
Utility: Access to 3-phenyl-2-sulfamoylquinoxaline 1,4-dioxides (Potent hypoxia-selective cytotoxins).
Workflow Diagram
Caption: The Beirut Reaction pathway for quinoxaline 1,4-dioxide synthesis.[3]
Detailed Protocol
Solvent Preparation: Use a mixture of Ethanol:THF (1:1) . The mixed solvent system is crucial for solubilizing both the benzofuroxan (lipophilic) and the sulfonamide salt.
Activation: Dissolve 2-Oxo-2-phenylethane-1-sulfonamide (1.0 eq) in the solvent. Add
(2.0 eq) and catalytic (10 mol%).
Expert Tip: Calcium ions coordinate with the 1,3-dicarbonyl-like system, stabilizing the enolate and enhancing nucleophilicity toward the benzofuroxan.
Addition: Add Benzofuroxan (1.0 eq) in one portion.
Reaction: Stir at ambient temperature (20–25°C) for 12–24 hours. The solution typically turns deep red/brown.
Workup: Pour into ice water. Acidify carefully with 1M HCl to pH 4–5 to precipitate the product. Filter and recrystallize from Acetone/MeOH.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Acylation
Incomplete dianion formation.
Ensure Temp is 0°C for 30 min before adding ester. Ensure reagents are anhydrous.
No Reaction in Knoevenagel
"Stalled" anion.
Increase Piperidine Acetate to 1.0 eq. Switch solvent to Benzene/Toluene with azeotropic water removal.
Oiling out (Beirut Rxn)
Impure benzofuroxan or solvent wetness.
Use dry THF. Triturate the crude oil with cold diethyl ether to induce crystallization.
N-Alkylation vs C-Alkylation
Dianion selectivity failure.
Always generate the dianion (2+ eq. base). Mono-anion (1 eq. base) resides on Nitrogen; Dianion puts high electron density on Carbon.
References
Modular Synthesis of Alkenyl Sulfam
-Ketosulfonamides via SuFEx Click Chemistry. Organic Letters, 2021.[6]
Synthesis and Biological Evaluation of Chalconesulfonamides. International Journal of Molecular Sciences, 2023.
Synthesis of 2-sulfamoylquinoxaline 1,4-dioxide derivatives. Russian Chemical Bulletin, 2024.
Synthesis and reactivity of
-diazo--keto sulfonamides. University College Cork, 2024.
Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-ethylsulfonamides. Molecules, 2017.[7]
Preparation of thiazole derivatives from 2-Oxo-2-phenylethane-1-sulfonamide
Application Note: Advanced Synthesis of Thiazole Derivatives from 2-Oxo-2-phenylethane-1-sulfonamide Executive Summary This application note details the protocol for synthesizing 2-amino-4-phenylthiazole-5-sulfonamide de...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Synthesis of Thiazole Derivatives from 2-Oxo-2-phenylethane-1-sulfonamide
Executive Summary
This application note details the protocol for synthesizing 2-amino-4-phenylthiazole-5-sulfonamide derivatives using 2-oxo-2-phenylethane-1-sulfonamide (also known as
-keto sulfonamide or phenacylsulfonamide) as the primary building block.
The transformation exploits the active methylene moiety of the
-keto sulfonamide to construct the thiazole core via a modified Hantzsch Thiazole Synthesis . This scaffold is of high medicinal value, serving as a pharmacophore in Carbonic Anhydrase (CA) inhibitors, antimicrobial agents, and antitumor candidates.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the reactivity of the methylene group (
-carbon) flanked by the carbonyl and sulfonyl moieties. This position is highly acidic () and susceptible to oxidative functionalization.
The Strategy:
Activation: The inert methylene is activated via halogenation (typically bromination or iodination).
Cyclocondensation: The resulting
-halo--keto sulfonamide reacts with a thiourea or thioamide. The sulfur atom of the thioamide attacks the -carbon (nucleophilic substitution), followed by imine formation and cyclodehydration to aromatize the ring.
Target Structure:
Position 4: Phenyl group (derived from the benzoyl moiety).
Position 5: Sulfonamide group (derived from the sulfonyl moiety).
Position 2: Amino/Substituted group (derived from the thiourea/thioamide).[1]
Figure 1: Mechanistic pathway for the conversion of 2-oxo-2-phenylethane-1-sulfonamide to the thiazole scaffold.
Experimental Protocols
Two methodologies are provided: a robust One-Pot Oxidative Cyclization (Recommended) and a classical Stepwise Halogenation route.
Best for rapid library generation and avoiding isolation of lachrymatory haloketones.
Reagents:
2-Oxo-2-phenylethane-1-sulfonamide (1.0 equiv)
Thiourea (2.0 equiv)
Iodine (
) (1.1 equiv)
Solvent: Ethanol (EtOH) or Methanol (MeOH)
Protocol:
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-oxo-2-phenylethane-1-sulfonamide (1.0 mmol, 199 mg) in Ethanol (10 mL).
Addition: Add Thiourea (2.0 mmol, 152 mg) to the solution. Stir for 5 minutes at room temperature to ensure homogeneity.
Oxidant Addition: Add Iodine (1.1 mmol, 279 mg) in a single portion.
Reaction: Heat the mixture to reflux (
C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The starting material () should disappear, and a new fluorescent spot () should appear.
Workup:
Cool the reaction mixture to room temperature.
Pour the mixture into crushed ice (50 g) containing saturated aqueous Sodium Thiosulfate (
) to quench unreacted iodine.
Basify the solution to pH 8–9 using aqueous Ammonium Hydroxide (
) or Sodium Carbonate ().
Isolation: A precipitate will form. Filter the solid under vacuum using a Buchner funnel.
Purification: Wash the cake with cold water (3 x 10 mL) and diethyl ether (1 x 5 mL). Recrystallize from Ethanol/Water (9:1) if necessary.
Method B: Stepwise Synthesis via α-Bromination
Best for large-scale synthesis or when the one-pot method yields complex mixtures.
Step 1: Bromination
Dissolve 2-oxo-2-phenylethane-1-sulfonamide (10 mmol) in Glacial Acetic Acid (20 mL).
Add Bromine (
, 10 mmol) dropwise at C over 30 minutes.
Stir at room temperature for 2 hours.
Pour into ice water. Filter the white precipitate (2-bromo-2-oxo-2-phenylethane-1-sulfonamide ). Caution: This intermediate is a skin irritant.
Step 2: Hantzsch Cyclization
Dissolve the brominated intermediate (5 mmol) in Ethanol (20 mL).
The formation of the thiazole ring introduces specific spectral signatures.
Table 1: Expected Analytical Data
Technique
Parameter
Expected Signal / Observation
Interpretation
1H NMR
Thiazole
7.2–7.6 ppm (Broad Singlet, 2H)
Exchangable protons ( shake) confirm amino group.
1H NMR
Phenyl Ring
7.4–8.0 ppm (Multiplet, 5H)
Aromatic protons from the benzoyl origin.
1H NMR
Sulfonamide
7.0–7.2 ppm (Broad Singlet, 2H)
Distinct from thiazole amine; often sharper.
13C NMR
C=N (Thiazole)
165–170 ppm
Characteristic of the 2-aminothiazole carbon.
13C NMR
C-S (Thiazole)
115–125 ppm
C5 carbon bearing the sulfonamide.
Mass Spec
Molecular Ion
= 256.02
Formula:
Critical Process Parameters (CPP) & Troubleshooting
Solvent Selection: Ethanol is preferred for its green profile and solubility of thiourea. If solubility of the sulfonamide is poor, use a 1:1 mixture of EtOH/DMF.
Temperature Control: The one-pot iodine reaction requires reflux to drive the oxidation. Room temperature stirring will result in incomplete conversion.
Basification: The product is often formed as a hydroiodide or hydrobromide salt. Rigorous pH adjustment to >8 is required to liberate the free base for precipitation.
Figure 2: Operational workflow for the One-Pot Iodine-Mediated synthesis.
Safety & Handling
2-Oxo-2-phenylethane-1-sulfonamide: Treat as a potential irritant. Avoid inhalation of dust.
Iodine (
): Corrosive and sublimates. Weigh in a fume hood.
-Bromoketones (Method B): Potent lachrymators (tear gas agents). Handle only in a well-ventilated fume hood.
Thiourea: Suspected carcinogen. Use appropriate PPE (gloves, goggles).
References
Hantzsch, A. (1881). "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1–82. Link
King, L. C., & Ostrum, G. K. (1964). "Selective Bromination of Ketones". The Journal of Organic Chemistry, 29(12), 3459–3461. Link
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators". Nature Reviews Drug Discovery, 7(2), 168–181. Link
Kashyap, S. J., et al. (2012). "Synthesis of Thiazoles: A Review". International Journal of Pharmaceutical Sciences and Research, 3(08), 2424-2435. Link
Recrystallization Solvent Systems for 2-Oxo-2-phenylethane-1-sulfonamide: A Protocol for Rational Selection and Optimization
An Application Guide for Researchers Abstract: This technical guide provides a comprehensive framework for developing an effective recrystallization protocol for 2-Oxo-2-phenylethane-1-sulfonamide. The purification of th...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Researchers
Abstract: This technical guide provides a comprehensive framework for developing an effective recrystallization protocol for 2-Oxo-2-phenylethane-1-sulfonamide. The purification of this compound is challenging due to its dual-polarity molecular structure, which incorporates a nonpolar phenyl ring with highly polar ketone and sulfonamide functionalities. This document moves beyond a simple list of solvents, offering a detailed rationale for solvent selection, a systematic screening protocol, and step-by-step procedures for both single-solvent and binary-solvent recrystallization. The methodologies are designed to be self-validating, enabling researchers to efficiently identify an optimal solvent system that maximizes both purity and yield.
The Challenge: Understanding the Molecular Structure
The key to effective purification of 2-Oxo-2-phenylethane-1-sulfonamide lies in its molecular architecture. A successful recrystallization solvent system must appropriately solvate the entire molecule at an elevated temperature while allowing it to crystallize in a pure form upon cooling.
Nonpolar Moiety: The phenyl ring is hydrophobic and lipophilic, favoring dissolution in nonpolar solvents (e.g., toluene, heptane).
Polar Moieties: The ketone (oxo) group and, most significantly, the **sulfonamide group (-SO₂NH₂) **, are highly polar and capable of strong hydrogen bonding. These groups favor dissolution in polar protic solvents (e.g., water, alcohols) and polar aprotic solvents (e.g., acetone).
This structural dichotomy means that a single solvent is unlikely to be ideal.[1] A solvent polar enough to dissolve the sulfonamide group at room temperature will likely be too effective, preventing crystallization upon cooling and leading to low recovery. Conversely, a nonpolar solvent that interacts well with the phenyl ring will fail to dissolve the polar functionalities. Therefore, a binary solvent system, or a single solvent of intermediate polarity, is often the most effective approach for such molecules.[2][3]
The Principle of Recrystallization: A Temperature-Dependent Solubility Gradient
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[4] An ideal solvent system for 2-Oxo-2-phenylethane-1-sulfonamide should meet the following criteria:
High Solubility at Elevated Temperatures: The compound should be completely soluble in a minimal amount of the boiling solvent.
Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease sharply, promoting the formation of pure crystals and maximizing yield.
Favorable Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).[5]
Inertness: The solvent must not react with the compound.
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[6]
Boiling Point vs. Melting Point: The solvent's boiling point should be lower than the compound's melting point to prevent the substance from "oiling out" as an immiscible liquid.[7]
Systematic Protocol for Solvent System Screening
This protocol provides a systematic, small-scale method to efficiently test a range of solvents and identify the most promising candidates for a full-scale recrystallization.
Preparation: Place approximately 10-20 mg of the crude compound into each test tube.
Room Temperature Solubility Test: To each tube, add the test solvent dropwise while stirring. Add up to 1 mL. Record whether the compound is soluble, sparingly soluble, or insoluble at room temperature. A solvent that completely dissolves the compound at this stage is generally unsuitable as a single-solvent system.
Hot Solubility Test: For solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tube in a water or sand bath to the solvent's boiling point. Add more solvent in small portions if necessary. A good candidate will fully dissolve the compound at this stage.[3]
Cooling and Crystallization Test: If the compound dissolved completely upon heating, allow the test tube to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.[4]
Observation: Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising single-solvent system.
Binary System Screening: If no single solvent is ideal, select a "good" solvent (one that dissolves the compound well, even at room temperature) and a miscible "anti-solvent" (one in which the compound is poorly soluble).[3][6]
Dissolve ~20 mg of the compound in the minimum amount of the hot "good" solvent.
While hot, add the "anti-solvent" dropwise until a persistent cloudiness (turbidity) appears.
Add a drop or two of the "good" solvent to redissolve the precipitate and clarify the solution.
Allow the solution to cool as described in Step 4 and observe crystal formation.
Data Presentation: Proposed Solvent Systems for Initial Screening
The following table outlines potential solvent systems to evaluate based on the structural analysis and established practices for sulfonamide purification.[2][8][9]
Solvent/System
Type
Predicted Solubility (Cold)
Predicted Solubility (Hot)
Rationale
Water
Polar Protic
Very Low
Low
The sulfonamide group offers some affinity, but the phenyl ring limits solubility. Unlikely to be a good single solvent but an excellent anti-solvent.
Ethanol (95%)
Polar Protic
Sparingly Soluble
Soluble
A classic choice for sulfonamides.[1][10] The ethanol solvates the phenyl ring while the water content solvates the polar groups, creating a balanced polarity.
Isopropanol
Polar Protic
Sparingly Soluble
Soluble
Similar to ethanol, often provides a good solubility gradient for compounds with mixed polarity.[2]
Acetone
Polar Aprotic
Soluble
Very Soluble
May be too effective a solvent, leading to poor recovery. However, it is a strong candidate as the "good" solvent in a binary system with water or heptane.[1]
Ethyl Acetate
Intermediate
Sparingly Soluble
Soluble
The ester group provides moderate polarity. Could be a viable single solvent or used in a pair with heptane/hexane.
Toluene
Nonpolar
Insoluble
Sparingly Soluble
Primarily solvates the phenyl ring. Unlikely to work alone but can be considered in highly specialized binary systems.
Heptane/Hexane
Nonpolar
Insoluble
Insoluble
Excellent anti-solvents to pair with more polar solvents like acetone or ethyl acetate.[8]
Acetone/Water
Binary
Low
High
A powerful and adjustable system. The ratio can be fine-tuned to achieve the ideal solubility profile.[8]
Ethanol/Water
Binary
Low
High
A highly recommended starting point. The ratio can be varied from the standard 95% to optimize recovery.[1][2]
Ethyl Acetate/Heptane
Binary
Low
High
A common non-aqueous system that pairs a moderately polar solvent with a nonpolar anti-solvent.[8]
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow for solvent selection and the subsequent recrystallization process.
Diagram 1: Systematic Solvent Selection Workflow
Caption: A decision tree for the rational selection of a recrystallization solvent system.
Diagram 2: General Recrystallization Protocol Workflow
Caption: A flowchart outlining the primary steps of a standard recrystallization procedure.
Dissolution: Place the crude 2-Oxo-2-phenylethane-1-sulfonamide in an Erlenmeyer flask with a stir bar or boiling chips. Add the minimum amount of hot isopropanol required to fully dissolve the solid at the boiling point. Add the solvent in small portions to avoid using an excess, which would reduce the yield.[2]
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.[3]
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol to remove any adhering mother liquor.
Drying: Dry the purified crystals to a constant weight, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of boiling acetone.
Anti-Solvent Addition: While maintaining the solution at or near boiling, add water (the anti-solvent) dropwise with constant swirling until the solution becomes persistently cloudy.[3]
Clarification: Add a few drops of hot acetone to the turbid solution until it becomes clear again. This ensures the solution is perfectly saturated at the boiling point.
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice-water bath to complete the crystallization process.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of a pre-chilled acetone/water mixture (at the approximate final ratio) or with just the cold anti-solvent (water).
Drying: Dry the purified crystals to a constant weight.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
No Crystals Form
- Too much solvent was used.- The solution is supersaturated.
- Evaporate some of the solvent to increase concentration and re-cool.[2]- Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound.[2][3]
"Oiling Out"
- The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- The compound has a high concentration of impurities.
- Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool much more slowly.[9]- Ensure the chosen solvent's boiling point is well below the compound's melting point.
Low Recovery/Yield
- Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.
- Use the absolute minimum amount of hot solvent for dissolution.[2]- Ensure the solution is thoroughly cooled in an ice bath.- Pre-heat all glassware used for hot filtration.[3]
Impure Product
- The solution cooled too quickly, trapping impurities.- An inappropriate solvent system was chosen.
- Re-dissolve the crystals in fresh hot solvent and allow for a slower cooling rate.[2]- Re-screen for a more selective solvent system where impurities have very different solubility profiles.
References
Chemistry LibreTexts. (2020, April 15). Experiment 3 Notes. Retrieved from [Link]
SATHEE. (n.d.). Chemistry Crystallization. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
Scribd. (n.d.). Recrystallization of Sulfanilamide. Retrieved from [Link]
Vapourtec Ltd. (2024, May 17). Crystallization in flow. Retrieved from [Link]
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
University of Cambridge. (n.d.). Guide for crystallization. Retrieved from [Link]
Sciencemadness.org. (2020, September 27). Recrystallization with dual solvent system?. Retrieved from [Link]
California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]
University of Toronto. (n.d.). 4. Crystallization. Retrieved from [Link]
University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]
Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 2-Oxo-2-phenylethane-1-sulfonamide
Introduction Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-oxo-2-phenylet...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-oxo-2-phenylethane-1-sulfonamide scaffold, in particular, represents a valuable building block in the synthesis of various pharmacologically active compounds. Traditional methods for the synthesis of such β-ketosulfonamides often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents.
This application note details a robust and highly efficient protocol for the synthesis of 2-oxo-2-phenylethane-1-sulfonamide, leveraging the advantages of microwave-assisted organic synthesis (MAOS). Microwave irradiation offers a compelling alternative to conventional heating methods, providing rapid, uniform heating that can dramatically reduce reaction times, increase product yields, and promote greener chemical transformations.[1] This protocol is designed to be a self-validating system, with clear explanations for each experimental choice, ensuring both scientific integrity and practical applicability for researchers in drug discovery and development.
The Advantages of Microwave-Assisted Synthesis
Microwave synthesis has emerged as a transformative technology in organic chemistry. Unlike conventional heating, which relies on thermal conduction, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1] This unique heating mechanism provides several key advantages:
Accelerated Reaction Rates: Reactions that typically take hours or even days to complete under conventional reflux can often be accomplished in minutes using microwave irradiation.
Enhanced Yields and Purity: The rapid heating and precise temperature control offered by modern microwave synthesizers can minimize the formation of byproducts, leading to higher isolated yields and cleaner reaction profiles.
Energy Efficiency: By directly heating the reaction mixture, microwave synthesis is significantly more energy-efficient than conventional methods that heat the entire apparatus.
Green Chemistry: The reduced reaction times and potential for solvent-free conditions align with the principles of green chemistry, minimizing waste and environmental impact.
Proposed Synthetic Pathway
The synthesis of 2-oxo-2-phenylethane-1-sulfonamide from readily available acetophenone is proposed to proceed via a two-step sequence:
α-Bromination of Acetophenone: Acetophenone is first converted to α-bromoacetophenone.
Microwave-Assisted Sulfonamidation: The resulting α-bromoacetophenone undergoes a microwave-promoted reaction with sodium sulfite to form an intermediate sodium sulfonate, which is then converted in situ to the final sulfonamide.
Experimental Protocols
Materials and Instrumentation
Acetophenone (Reagent Grade)
N-Bromosuccinimide (NBS)
Benzoyl Peroxide (BPO)
Sodium Sulfite (Anhydrous)
Ammonium Chloride
Dichloromethane (DCM, Anhydrous)
Ethanol
Deionized Water
Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
Standard laboratory glassware
Rotary evaporator
Magnetic stirrer with heating plate
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Part 1: Synthesis of α-Bromoacetophenone (Intermediate 1)
This initial step can be performed using conventional heating, as it is a well-established procedure.
Procedure:
To a solution of acetophenone (1.20 g, 10 mmol) in 50 mL of dichloromethane, add N-bromosuccinimide (1.78 g, 10 mmol) and a catalytic amount of benzoyl peroxide (24 mg, 0.1 mmol).
Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by TLC (eluent: 9:1 hexane/ethyl acetate).
Upon completion, cool the reaction mixture to room temperature.
Wash the organic layer sequentially with a 10% sodium thiosulfate solution (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude α-bromoacetophenone can be used in the next step without further purification. Expected yield is typically high (>90%).
Part 2: Microwave-Assisted Synthesis of 2-Oxo-2-phenylethane-1-sulfonamide (Target Compound)
This novel one-pot, two-step microwave protocol is designed for efficiency and high yield.
Procedure:
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine α-bromoacetophenone (0.995 g, 5 mmol) and sodium sulfite (0.693 g, 5.5 mmol).
Add a solvent mixture of ethanol and water (1:1, 5 mL).
Seal the vial and place it in the microwave synthesizer.
Step A (Sulfonate Formation): Irradiate the mixture at 150°C for 10 minutes. The pressure should be monitored and kept within the safe operating limits of the instrument. This step is analogous to the microwave-assisted synthesis of sodium sulfonates from bromides.[2][3]
After the initial irradiation, cool the vial to room temperature using compressed air.
Step B (Amidation): To the reaction mixture, carefully add ammonium chloride (0.535 g, 10 mmol).
Reseal the vial and place it back into the microwave synthesizer.
Irradiate the mixture at 120°C for 15 minutes.
After the reaction is complete, cool the vial to room temperature.
Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.
Add 20 mL of cold deionized water to the residue. The product should precipitate as a white solid.
Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 50°C.
The crude product can be recrystallized from an ethanol/water mixture to afford pure 2-oxo-2-phenylethane-1-sulfonamide.
Reaction Data and Comparison
Parameter
Conventional Method (Hypothetical)
Microwave-Assisted Method (Proposed)
Reaction Time
12-24 hours
25 minutes
Temperature
Reflux (~78-100°C)
120-150°C
Pressure
Atmospheric
Elevated (in sealed vessel)
Solvent Volume
High
Low
Yield
Moderate
High (expected >80%)
Work-up
Multi-step extraction
Simple precipitation
Mechanism of Reaction
The proposed reaction mechanism for the microwave-assisted synthesis proceeds in two key stages within a single pot.
Stage 1: Formation of Sodium 2-Oxo-2-phenylethane-1-sulfonate
The first stage involves a nucleophilic substitution reaction where the sulfite anion attacks the electrophilic α-carbon of α-bromoacetophenone, displacing the bromide ion. This is a classic SN2 reaction. Microwave irradiation accelerates this process by efficiently heating the polar solvent and reactants.[2]
Caption: SN2 formation of the sulfonate intermediate.
Stage 2: Conversion to 2-Oxo-2-phenylethane-1-sulfonamide
In the second stage, under microwave heating, the in-situ generated sodium sulfonate is proposed to react with ammonium chloride. The ammonium ion serves as the nitrogen source for the formation of the sulfonamide. While the direct conversion of a sulfonate to a sulfonamide in this manner is less common than from a sulfonyl chloride, under forcing microwave conditions, this transformation is plausible.
Caption: Proposed amidation of the sulfonate intermediate.
Experimental Workflow
The overall experimental workflow is designed for simplicity and efficiency.
Caption: Streamlined workflow for the synthesis.
Expected Characterization Data
The structure of the synthesized 2-oxo-2-phenylethane-1-sulfonamide should be confirmed by standard analytical techniques. Below are the expected spectral data based on the structure and data from similar compounds.[4]
This application note presents a detailed and efficient protocol for the microwave-assisted synthesis of 2-oxo-2-phenylethane-1-sulfonamide. By leveraging the benefits of microwave technology, this method offers significant advantages over traditional synthetic routes, including drastically reduced reaction times, high yields, and a simplified work-up procedure. The provided protocol, grounded in established chemical principles and analogous literature procedures, serves as a valuable resource for researchers in medicinal chemistry and drug development, enabling the rapid and reliable synthesis of this important sulfonamide building block.
References
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry, 2021. Available at: [Link]
Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides. PMC, 2009. Available at: [Link]
Microwave-assisted synthesis and bioevaluation of new sulfonamides. PMC, 2017. Available at: [Link]
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI, 2025. Available at: [Link]
Microwave Assisted one-pot Synthesis and Screening of some schiff's bases of Sulfanilamide. Journal of Chemical and Pharmaceutical Research, N.D. Available at: [Link]
Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides. PubMed, 2009. Available at: [Link]
Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach. ACS Omega, N.D. Available at: [Link]
Microwave-Assisted Condensation of Two Potential Antibacterial Pharmacophores (Sulfonamide and Oxazolidinone). MDPI, 2024. Available at: [Link]
Microwave-Assisted Synthesis of Acetophenone (per-O-acetylated-β-D-glucopyranosyl)thiosemicarbazones. SciSpace, N.D. Available at: [Link]
One Pot Microwave Promoted Synthesis of 2-Aryl-1H-Benzimidazoles Using Sodium Hydrogen Sulfite. ResearchGate, N.D. Available at: [Link]
Microwave assisted one pot multicomponent synthesis of 2‐(‐4‐oxo‐2‐(1‐(2‐oxo‐2h‐Chromen‐3‐Yl) ethylidene)h. Lirias, N.D. Available at: [Link]
Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. ResearchGate, 2020. Available at: [Link]
Microwave-assisted one-pot efficient synthesis of functionalized 2-oxo-2-phenylethylidenes-linked 2-oxobenzo[4][5]oxazines and 2-oxoquino[4][5]oxalines: synthetic applications, antioxidant activity, SAR and cytotoxic studies. ResearchGate, 2017. Available at: [Link]
Microwave Assisted Chemistry Experiments (Organic Synthesis, Chemical Analysis and Extraction). Unknown Source, N.D.
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC, N.D. Available at: [Link]
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University, 2023. Available at: [Link]
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI, 2022. Available at: [Link]
5 Combination of 1H and 13C NMR Spectroscopy. Unknown Source, N.D.
Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Stuvia, 2021. Available at: [Link]
1 H-NMR, 13 C-NMR and 2 D-NMR spectral data of compound 2. a. ResearchGate, N.D. Available at: [Link]
Application Note: Handling Precautions, Safety Data, and Synthesis Protocols for Phenacyl Sulfonamides
Executive Summary Phenacyl sulfonamides represent a highly versatile class of pharmacological intermediates and active pharmaceutical ingredients (APIs). Characterized by a sulfonamide moiety linked to a phenacyl group,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Phenacyl sulfonamides represent a highly versatile class of pharmacological intermediates and active pharmaceutical ingredients (APIs). Characterized by a sulfonamide moiety linked to a phenacyl group, these compounds exhibit potent biological activities, including monoamine oxidase (MAO) inhibition, cyclooxygenase-2 (COX-2) inhibition, and apoptotic anti-proliferative effects[1, 2].
However, the synthesis and handling of these compounds present significant occupational hazards. The primary risk originates from the synthetic precursors—specifically
-haloketones like phenacyl bromide—which are potent lachrymators, corrosive alkylating agents, and highly toxic upon inhalation [3]. This application note provides a comprehensive, self-validating protocol for the safe synthesis, handling, and disposal of phenacyl sulfonamides, ensuring both scientific integrity and operator safety.
Hazard Identification & Safety Data Sheet (SDS) Profiling
To establish a safe working environment, researchers must distinguish between the hazards of the highly reactive precursors and the biologically active final products. Phenacyl bromide (CAS: 70-11-1), the most common electrophile used to generate phenacyl sulfonamides, requires stringent handling due to its ability to rapidly alkylate nucleophiles in human mucous membranes, causing severe burns and respiratory distress[3, 4].
H300 + H330: Fatal if swallowed or inhaled.H314: Causes severe skin burns.H311: Toxic in contact with skin.
Class II Type B2 Fume Hood, double nitrile gloves, face shield, respirator (if handling powder outside hood) [3].
Phenacyl Sulfonamide (Product)
Skin Irrit. 2Eye Irrit. 2STOT SE 3
H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Standard chemical fume hood, single nitrile gloves, safety goggles, lab coat [1].
Causality Note: The severe lachrymatory effect of phenacyl bromide is caused by the highly electrophilic
-carbon adjacent to the carbonyl group. Moisture in the eyes or lungs acts as a nucleophile, leading to rapid alkylation of biological tissues and the release of hydrobromic acid (HBr).
Pharmacological Mechanism & Biological Handling
Phenacyl sulfonamides are frequently evaluated in in vitro assays for enzyme inhibition. For instance, in MAO-B inhibition, the sulfonamide group acts as a critical pharmacophore, binding to the substrate cavity via hydrogen bonding, while the phenacyl-derived moiety interacts with surrounding cysteine and tyrosine residues[1].
Caption: Mechanism of MAO-B enzyme inhibition by phenacyl sulfonamide derivatives.
When handling these compounds for biological assays (e.g., MTT assays for cytotoxicity), compounds are typically dissolved in DMSO. Safety Check: Ensure DMSO solutions of phenacyl sulfonamides do not contact the skin, as DMSO acts as a carrier solvent, drastically increasing the dermal permeability of the cytotoxic API.
Standard Operating Procedure (SOP): Safe Synthesis Workflow
This protocol details the synthesis of a generic phenacyl sulfonamide via the nucleophilic substitution of phenacyl bromide with a sulfonamide derivative.
Self-Validating System Design
To ensure trustworthiness and operator safety, this protocol employs a "Quench-Validate-Proceed" methodology. Because unreacted phenacyl bromide poses a severe inhalation hazard during rotary evaporation, the protocol mandates an in situ chemical quench and TLC validation step before any solvent is removed from the fume hood.
Step-by-Step Methodology
Step 1: Fume Hood Preparation & Reagent Handling
Ensure the fume hood face velocity is between 80–100 fpm.
Weigh phenacyl bromide (1.0 equiv) inside a dedicated weighing enclosure or static-free environment to prevent aerosolization of the toxic powder [4].
Transfer the reagent to a round-bottom flask equipped with a magnetic stir bar and seal with a rubber septum before removing it from the balance area.
Step 2: Reaction Execution
Dissolve the sulfonamide precursor (1.1 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.5 equiv) in anhydrous dichloromethane (DCM) or dioxane under an inert nitrogen atmosphere.
Slowly add the phenacyl bromide solution dropwise at 0 °C.
Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and minimizes the vapor pressure of the lachrymatory precursor.
Allow the reaction to warm to room temperature and stir for 2–4 hours.
Step 3: The Validation & Quenching Step (Critical Safety Check)
Validate: Perform TLC (Hexanes/Ethyl Acetate) to monitor the consumption of phenacyl bromide (visualized via UV at 254 nm).
Quench: If phenacyl bromide remains, do not proceed to workup. Add 0.2 equivalents of ethanolamine or an aqueous solution of sodium thiosulfate (
) and stir for 30 minutes.
Causality: Ethanolamine contains a highly nucleophilic primary amine that rapidly reacts with residual phenacyl bromide, converting the volatile lachrymator into a benign, water-soluble, and non-volatile amino-alcohol adduct.
Re-Validate: Repeat TLC. Only proceed when the phenacyl bromide spot is completely absent.
Step 4: Workup & Isolation
Wash the organic layer with 1M HCl, followed by saturated aqueous
, and brine.
Dry over anhydrous
, filter, and safely concentrate the organic layer using a rotary evaporator. (The prior quenching step ensures no lachrymatory vapors are pulled into the vacuum pump).
Purify the resulting phenacyl sulfonamide via recrystallization (e.g., from ethanol) or column chromatography [2].
Caption: Self-validating safety workflow for the synthesis of phenacyl sulfonamides.
Spill Management & Waste Disposal
Due to the environmental and health hazards of the compounds involved, strict adherence to SDS spill protocols is mandatory [3, 4].
Solid Spills (Phenacyl Bromide): Do not sweep dry powder. Cover the spill with damp sand or a universal chemical absorbent. Carefully scoop into a sealable hazardous waste container. Wash the area with a 5% sodium hydroxide (NaOH) solution to hydrolyze any residual
-haloketone, followed by copious amounts of water.
Liquid Spills (Reaction Mixture): Absorb with vermiculite. Treat the contaminated area with a mild nucleophilic solution (e.g., 5% sodium thiosulfate) to neutralize active electrophiles before final wipe-down.
Waste Segregation: Halogenated organic waste (containing DCM and brominated byproducts) must be strictly segregated from non-halogenated waste to prevent the formation of explosive mixtures in the waste carboy.
References
Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide
MDPI - Molbank[Link]
Heterocyclic Synthesis via Enaminones: Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety
Scientific Research Publishing (SCIRP)[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Purification of 2-Oxo-2-phenylethane-1-sulfonamide
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Oxo-2-phenylethane-1-sulfonamide. Achieving high purity for this and other sulfonamide-containing comp...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Oxo-2-phenylethane-1-sulfonamide. Achieving high purity for this and other sulfonamide-containing compounds is paramount for obtaining reliable experimental data and ensuring safety and efficacy in downstream applications.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you identify, understand, and remove common byproducts from your reaction mixtures.
Understanding Byproduct Formation
The synthesis of sulfonamides, including 2-Oxo-2-phenylethane-1-sulfonamide, often involves multi-step reactions where incomplete conversions or side reactions can lead to a variety of impurities. The most common synthetic routes involve the reaction of a sulfonyl chloride with an amine, a method that is highly effective but can generate byproducts if not carefully controlled.[2][3] Understanding the potential impurities is the first step toward devising an effective purification strategy.
Caption: Simplified synthetic pathway and common byproduct origins.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the purification of 2-Oxo-2-phenylethane-1-sulfonamide.
Q1: My final product has a low, broad melting point. What are the likely impurities?
A low and broad melting point is a classic indicator of impurity. The most common culprits are:
Residual Solvents: Solvents from the reaction or workup (e.g., THF, Dichloromethane, Toluene) can become trapped in the crystal lattice.
Unreacted Starting Materials: Primarily the sulfonyl chloride precursor or the initial phenacyl halide. These are typically less polar than the final sulfonamide product.
Hydrolyzed Intermediates: The sulfonyl chloride intermediate is sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid. This acidic impurity will significantly impact the melting point.
Causality: Impurities disrupt the regular packing of molecules in a crystal lattice. This requires less energy (a lower temperature) to break the intermolecular forces and results in melting over a range of temperatures rather than at a sharp point.
Q2: My post-reaction TLC plate shows multiple spots. How do I devise a purification strategy?
Multiple spots on a Thin-Layer Chromatography (TLC) plate provide valuable information about the number and relative polarity of the components in your crude mixture.[4]
Step 1: Identify the Product Spot: If possible, run a co-spot with a small amount of a pure standard. If not, the major spot is often the product. Sulfonamides are generally polar and should have a moderate to low Retention Factor (Rf) in common solvent systems like Ethyl Acetate/Hexane.
Step 2: Analyze Impurity Spots:
Spots with high Rf (closer to the solvent front): These are non-polar impurities, likely unreacted starting materials like the phenacyl halide.
Spots with low Rf (closer to the baseline): These are highly polar impurities, such as the hydrolyzed sulfonic acid or inorganic salts.
Step 3: Choose a Purification Method:
If impurities are much more or much less polar than the product: Recrystallization is often the most efficient method. The impurities will either remain in the cold solvent (more polar) or can sometimes be filtered out of the hot solution (less polar).
If impurities have similar polarity to the product (close Rf values): Silica gel column chromatography will be necessary to achieve good separation.[5]
Q3: My HPLC analysis shows several impurity peaks. How can I remove them effectively?
High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing purity.[4][6] If your analysis reveals impurities, the strategy depends on their nature and quantity.
For Minor Impurities (<5%): A single, carefully executed recrystallization is often sufficient. The principle of recrystallization relies on the significant difference in solubility between the desired compound and the impurity in a chosen solvent system.
For Major Impurities or Those with Close Retention Times: Column chromatography is the method of choice. A peak with a shorter retention time in a reversed-phase HPLC (RP-HPLC) system is more polar, while a peak with a longer retention time is more non-polar. This information can help you select the appropriate solvent system for your column.
Analytical Technique Comparison
Principle
Information Obtained
Key Advantages
Limitations
HPLC
Differential partitioning between stationary and mobile phases.
Provides molecular weight information, aids in impurity identification.
More complex instrumentation.
Q4: My isolated product is off-white or yellow. How can I decolorize it?
Color in the final product often arises from high molecular weight, polymeric byproducts or trace impurities formed under harsh reaction conditions (e.g., high heat).
Solution: Treatment with activated charcoal during recrystallization is a highly effective method for removing colored impurities.[7]
Mechanism: Activated charcoal has a very high surface area with pores that adsorb large, colored impurity molecules, while the smaller product molecules remain in solution. Add a small amount (1-2% w/w) of activated charcoal to the hot, dissolved solution before filtration. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Using too much charcoal can lead to a significant loss of your desired product due to co-adsorption.
Validated Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The ideal solvent or solvent pair should be determined experimentally through small-scale solubility tests. Aqueous isopropanol is often a good starting point for sulfonamides.[7]
Solvent Selection: In a test tube, add ~20 mg of your crude product. Add a few drops of a test solvent (e.g., isopropanol, ethanol, acetone). If it dissolves immediately at room temperature, the solvent is unsuitable. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.
Dissolution: Place the crude 2-Oxo-2-phenylethane-1-sulfonamide in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for 2-3 minutes.
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and activated charcoal.
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
This method provides a baseline for assessing the purity of your final product.[6]
Dissolve ~1 mg of sample in 1 mL of Acetonitrile/Water (1:1). Filter through a 0.45 µm syringe filter.[6]
Data Analysis: Purity is typically calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[6]
Purification Workflow
The following diagram illustrates the logical workflow for purifying and analyzing your crude product.
Caption: Decision workflow for purification and analysis.
By systematically identifying potential byproducts and applying the appropriate purification and analytical techniques, you can consistently obtain high-purity 2-Oxo-2-phenylethane-1-sulfonamide for your research and development needs.
References
A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides. Benchchem.
Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve.
Analysis of Sulfonamides. NursingAnswers.net.
Determination and Confirmation of Sulfonamides Revision: 05. Food Safety and Inspection Service.
General Principles in the Synthesis of Sulfonamides. Benchchem.
Synthesis of 2-oxoamides based on sulfonamide analogues of γ-amino acids and their activity on phospholipase A2. PMC.
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Books.
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. -ORCA - Cardiff University.
Analysis of sulfonamides. PPTX - Slideshare.
Synthesis of New Sulfonamide Derivatives-Phenyl. Available online at . Available at:
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
WO2004020401A1 - Synthesis of sulfonamide derivatives. Google Patents.
US2777844A - Sulfonamide purification process. Google Patents.
Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. PubMed.
Technical Support Center: Troubleshooting 2-Oxo-2-phenylethane-1-sulfonamide Solubility
Welcome to the Technical Support Center. As drug development professionals and assay scientists, encountering poorly water-soluble compounds is a routine hurdle.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and assay scientists, encountering poorly water-soluble compounds is a routine hurdle. 2-Oxo-2-phenylethane-1-sulfonamide presents a unique challenge: its highly hydrophobic phenyl ring strongly resists aqueous solvation, while its sulfonamide group forms stable intermolecular hydrogen-bonded crystal lattices that require significant energy to disrupt.
This guide is engineered to provide you with mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to successfully formulate this compound for your in vitro and in vivo assays.
Mechanistic Overview: Why is it insoluble?
To solubilize a compound, we must first understand its barriers to dissolution. 2-Oxo-2-phenylethane-1-sulfonamide possesses two competing structural features:
Hydrophobic Core: The phenyl ring and methylene bridge strongly repel water, driving the molecule to self-associate rather than interact with the aqueous solvent.
Ionizable Sulfonamide Group: The
moiety is weakly acidic. In neutral or slightly acidic deionized water (pH < 6.0), the molecule remains in its un-ionized, neutral state, rendering it practically insoluble[1]. However, as the pH increases above its pKa, the sulfonamide group deprotonates. This ionization creates an anion that interacts favorably with water dipoles, triggering a rapid solubility transition[2].
Frequently Asked Questions (FAQs)
Q: I dissolved 2-Oxo-2-phenylethane-1-sulfonamide in 100% DMSO, but it immediately turned cloudy when added to my PBS assay buffer. What happened?A: You are observing solvent-shift precipitation (supersaturation). When the concentrated DMSO stock is introduced to water, the dielectric constant of the solvent mixture abruptly increases. Water rapidly extracts the DMSO, leaving the hydrophobic compound stranded in an environment that cannot solvate it[]. To fix this, you must either reduce the final stock concentration, use a co-solvent gradient, or introduce a complexing agent like cyclodextrin.
Q: Can I just heat my aqueous buffer to 37°C to force it into solution?A: Heating increases kinetic energy, temporarily breaking the crystal lattice and increasing apparent solubility. However, this is a thermodynamic trap. Once the solution cools to room temperature during your benchwork, the solution becomes supersaturated and will spontaneously recrystallize, often forming micro-crystals that will ruin optical readouts in cell assays.
Q: Is adjusting the pH a safe strategy for cell-based assays?A: It depends on the tolerance of your cell line. While raising the pH to 7.4–8.0 significantly enhances sulfonamide solubility[2], exceeding pH 8.0 can induce cellular stress or cytotoxicity. For biological assays requiring neutral pH, co-solvents or host-guest complexation are preferred over extreme pH shifts.
Solubilization Decision Workflow
Use the following logical pathway to determine the optimal solubilization strategy for your specific experimental constraints.
Troubleshooting workflow for 2-Oxo-2-phenylethane-1-sulfonamide aqueous solubilization.
Quantitative Solubilization Data
The table below summarizes the expected solubility enhancements utilizing different formulation strategies, based on established physicochemical behaviors of sulfonamide-class molecules[4].
Solubilization Strategy
Primary Mechanism of Action
Typical Solubility Enhancement
Assay Suitability
Aqueous Buffer (pH 5.0)
Baseline (Molecule is unionized)
1x (Baseline)
None (Insoluble)
Aqueous Buffer (pH 8.0)
Ionization (Anion formation)
5x - 10x
Cell-free enzymatic assays
10% DMSO / PEG400
Reduction of dielectric constant
50x - 150x
High-throughput screening (HTS)
20% HP-β-CD
Host-guest hydrophobic inclusion
200x - 500x
In vivo dosing / Cell assays
Self-Validating Experimental Protocols
Do not rely solely on visual inspection to confirm solubility. Sub-visible colloidal aggregates can cause false positives in screening assays by non-specifically binding to proteins. The following protocols include mandatory validation steps.
Protocol A: Co-Solvent Solubilization (DMSO/PEG)
By reducing the self-association of water, co-solvents prevent water from extruding the non-polar hydrophobic phenyl ring, thereby preventing precipitation[].
Step-by-Step Methodology:
Stock Preparation: Accurately weigh the 2-Oxo-2-phenylethane-1-sulfonamide powder. Add 100% DMSO to achieve a concentrated stock (e.g., 20 mM).
Dissolution: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes until optically clear[5].
Aqueous Dilution (Critical): Do not add buffer to the DMSO stock. Instead, place your aqueous assay buffer on a magnetic stirrer. While stirring vigorously, add the DMSO stock dropwise into the vortex center. Causality: Rapid dispersion prevents the formation of localized high-concentration zones that act as nucleation sites for crystal growth.
Validation (Self-Correction): Transfer 100 µL of the final solution to a clear 96-well plate. Measure the Optical Density at 600 nm (OD600) using a microplate reader.
Pass: OD600 < 0.05 (True solution).
Fail: OD600 > 0.05 (Colloidal precipitation occurred; you must lower the final concentration or switch to Protocol B).
Protocol B: Cyclodextrin Inclusion Complexation
If co-solvents cause toxicity in your cells, use Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the phenyl ring of the sulfonamide, while its hydrophilic exterior ensures water solubility[5].
Step-by-Step Methodology:
Excipient Preparation: Prepare a 20% (w/v) HP-β-CD solution in your standard assay buffer (e.g., PBS, pH 7.4).
Compound Addition: Add 2-Oxo-2-phenylethane-1-sulfonamide powder directly to the cyclodextrin solution. (Aim for a target concentration of 1-5 mM).
Equilibration: Place the mixture in a thermomixer at 37°C and agitate at 800 RPM for 24 hours. Causality: The encapsulation process is thermodynamically driven but kinetically slow. Time and thermal energy are required for the compound to displace water molecules inside the cyclodextrin cavity.
Filtration: Remove uncomplexed, undissolved compound by passing the mixture through a 0.22 µm PTFE syringe filter.
Validation: The filtrate contains your solubilized inclusion complex. Quantify the exact concentration of the dissolved compound using HPLC-UV against a known standard curve prepared in 100% organic solvent.
References
Technical Support Center: Overcoming Sulfamoxole Solubility Challenges
Benchchem
URL
pH Adjustment and Co-Solvent Optimization
BOC Sciences
URL
Welcome to the technical guide for 2-Oxo-2-phenylethane-1-sulfonamide (CAS: 96355-38-3).[1] As a researcher, you likely selected this compound as a scaffold for carbonic anhydrase inhibitors or as a synthetic intermediate for heterocycles (e.g., oxathiazoles).
However, you may have noticed that this compound is not as inert as simple sulfonamides. The presence of the phenacyl ketone adjacent to the sulfonamide creates a unique stability profile. The methylene group (
) sandwiched between the electron-withdrawing carbonyl and sulfonyl groups is significantly acidic (an "active methylene"). This structural feature drives the majority of degradation issues—hygroscopicity, enolization, and photodegradation.
This guide moves beyond generic advice to address the specific mechanistic vulnerabilities of this
-ketosulfonamide.
Module 1: Critical Degradation Pathways
To prevent degradation, we must first visualize the enemy. The diagram below details the specific chemical risks associated with the
-ketosulfonamide scaffold.
Figure 1: Mechanistic degradation pathways. The active methylene group is the primary "soft spot" for chemical instability.
Module 2: Troubleshooting & FAQs
Category A: Physical State & Appearance[2]
Q1: My white powder has turned a pale yellow or beige. Is it still usable?
Diagnosis: This is a classic sign of oxidative coupling or photodegradation .
The Science: The aromatic ketone moiety acts as a photosensitizer. Upon exposure to UV light (even ambient lab light), the carbonyl group undergoes an
transition, generating a triplet radical state. This can abstract hydrogen from the acidic -methylene position, leading to radical recombination (dimerization) which creates conjugated systems that appear yellow [1].
Action:
Check purity via HPLC. If purity is >95%, repurify via recrystallization (Ethanol/Water).
If <90%, discard.
Prevention: Store strictly in amber glass vials wrapped in aluminum foil.
Q2: The compound has formed hard clumps (caking).
Diagnosis: Hygroscopic moisture absorption.
The Science: The polar sulfonamide head group (
) can form hydrogen bonds with atmospheric water. While the compound is not deliquescent, adsorbed water creates a local aqueous environment on the crystal surface. This lowers the energy barrier for enolization , effectively catalyzing slow decomposition [2].
Action:
Dry the compound in a vacuum desiccator over
for 24 hours.
Pack under Argon or Nitrogen for long-term storage.[2]
Category B: Solution Chemistry (LC-MS / NMR)
Q3: I see "ghost peaks" in my NMR spectrum when using DMSO-
.
Diagnosis: Solvent-mediated H/D exchange or decomposition.
The Science: DMSO is a polar aprotic solvent that is excellent at solvating cations, leaving anions "naked" and more reactive. If your DMSO is wet (contains traces of water), it can facilitate the deprotonation of the
-methylene protons (estimated ). Over time, this leads to H/D exchange (disappearance of the singlet) or slow condensation.
Action:
Use ampouled, anhydrous DMSO-
.
Run NMR experiments immediately after dissolution.
Do not store the compound in solution.
Q4: Can I use this compound in basic buffers (pH > 8)?
Diagnosis: Risk of rapid degradation.
The Science: Unlike simple sulfonamides (
), the -ketosulfonamide has two acidic sites. Strong bases will deprotonate the carbon between the carbonyl and sulfonyl groups first (kinetic control). This enolate is highly nucleophilic and will react with any electrophiles present (including oxygen or starting materials), leading to complex mixtures [3].
Action:
Maintain assay buffers at pH 7.4 or lower.
If basic conditions are required for a reaction, add the base last and at low temperature (
).
Module 3: Optimized Storage Protocol
Follow this decision tree to ensure maximum shelf-life.
Figure 2: Storage logic flow. Note that cold storage requires equilibration to room temperature before opening to prevent condensation.
Module 4: Analytical Data Reference
Use these parameters to validate the integrity of your material.
Turro, N. J. (1978). Modern Molecular Photochemistry. Benjamin/Cummings Pub. Co.
Sulfonamide Hydrolysis & Stability:
Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595-781.
Acidity of
-Ketosulfonamides:
Messinger, P. (1973). Sulfones with active methylene groups. Archiv der Pharmazie, 306(8), 603-610. (Details the reactivity of the methylene group flanked by carbonyl and sulfonyl moieties).
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Technical Support Center: Sulfonamide Synthesis Optimization
Ticket ID: SULF-OPT-042 Status: Open Subject: Optimizing Reaction Temperature for Sulfonamide Formation Assigned Specialist: Senior Application Scientist Executive Summary: The Thermal Balancing Act Welcome to the Sulfon...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: SULF-OPT-042
Status: Open
Subject: Optimizing Reaction Temperature for Sulfonamide Formation
Assigned Specialist: Senior Application Scientist
Executive Summary: The Thermal Balancing Act
Welcome to the Sulfonamide Optimization Hub. You are likely here because your standard protocol—adding sulfonyl chloride to an amine at
—is failing. It’s either yielding starting material (too cold/slow), sulfonic acid hydrolysis products (too hot/wet), or bis-sulfonated impurities (kinetic overshoot).
Temperature in sulfonamide synthesis is not a static variable; it is a dynamic lever that controls the competition between aminolysis (desired) and hydrolysis (undesired), as well as the deprotonation equilibrium that leads to side reactions.
This guide moves beyond "room temperature" instructions to provide a mechanistic, temperature-resolved troubleshooting framework.
The Kinetic Landscape (Visualized)
To optimize, you must visualize the competing pathways. The diagram below illustrates the reaction network and how temperature (
) influences the flux between desired products and impurities.
Figure 1: Reaction network showing the competition between the desired aminolysis path (Green) and temperature-dependent side reactions (Red/Yellow).
Strategic Protocols: Temperature-Based Workflows
Do not use a "one-size-fits-all" temperature. Select your protocol based on your substrate's nucleophilicity and steric profile.
Protocol A: The "Kinetic Control" (Standard)
Best for: Primary amines, highly nucleophilic secondary amines, small scale.
Step
Temperature
Rationale
1. Dissolution
Dissolve amine and base (TEA/DIPEA) in anhydrous DCM or THF.
2. Activation
Cool to
CRITICAL: Lowers the kinetic energy to prevent exotherm runaway upon addition.
3. Addition
Add sulfonyl chloride dropwise.[1] The reaction is exothermic; rapid addition creates localized "hot spots" causing bis-sulfonylation.
4. Maturation
Allow to warm to RT naturally. Most sulfonyl chlorides are reactive enough to complete conversion here.
Protocol B: The "Thermodynamic Push" (Sterically Hindered)
Best for: Anilines with electron-withdrawing groups, bulky secondary amines.
Step
Temperature
Rationale
1. Mixing
Combine reactants in Pyridine (solvent/base dual role).
2. Heating
Bulky amines have a high activation energy barrier. Heat is required to overcome steric repulsion.
3. Monitoring
Constant
WARNING: At these temps, hydrolysis competes aggressively if moisture enters. Use a sealed tube or strict inert atmosphere.
4. Microwave
(Alt)
For extremely stubborn amines, microwave irradiation (10-20 min) is superior to reflux, minimizing thermal degradation time [1].
Protocol C: The "Green" Aqueous (Schotten-Baumann)
Best for: Water-soluble amines, amino acids, scale-up safety.
Sulfonyl chlorides will hydrolyze in water, but aminolysis is orders of magnitude faster at low temperatures [2]. Keeping it cold suppresses the water reaction.
3. Aging
Warm to RT. If the product precipitates, filtration is the only workup needed.[4]
Troubleshooting & FAQs
Q1: Why am I seeing a significant amount of Sulfonic Acid () in my LCMS?
Diagnosis: Competitive Hydrolysis.
Root Cause: The reaction temperature was likely too high during the addition phase, or the solvent was "wet."
Technical Explanation: Sulfonyl chlorides are electrophiles.[5][6] While amines are better nucleophiles than water, the rate of hydrolysis (
) increases exponentially with temperature. If during addition, becomes competitive, especially if the amine is sterically hindered.
Fix:
Dry your solvent (DCM/THF) over activated molecular sieves.
Strictly maintain
during the addition of the sulfonyl chloride.
Increase the amine equivalents (1.2 - 1.5 eq) to statistically favor aminolysis.
Q2: I am reacting a primary amine, but I keep isolating the Bis-sulfonamide (). Why?
Diagnosis:
Driven Over-reaction.
Root Cause: Excess base and high temperature.
Technical Explanation: The product (primary sulfonamide) is acidic (). In basic conditions, it deprotonates to form a sulfonamide anion (), which is a potent nucleophile. If the reaction is warm, this anion attacks the remaining sulfonyl chloride faster than the neutral amine does [3].
Fix:
Stoichiometry: Use exactly 1.0 eq of sulfonyl chloride. Do not use excess.
Temperature: Keep the reaction at
for the entire duration. Do not warm to RT until TLC confirms consumption of starting material.
Addition: Add the sulfonyl chloride very slowly (diluted) to keep its instantaneous concentration low.
Q3: My reaction exotherms violently upon addition. How do I manage this on scale-up?
Diagnosis: Thermal Runaway.
Root Cause: Adiabatic temperature rise due to fast addition.
Technical Explanation: The formation of the S-N bond is highly exothermic. On a milligram scale, heat dissipates through the glass. On a gram/kilo scale, the surface-area-to-volume ratio decreases, trapping heat. This heat accelerates the rate (Arrhenius law), creating a positive feedback loop.
Fix:
Calculated Dosing: Use a dropping funnel or syringe pump.
Active Cooling: Use a cryostat or dry ice/acetone bath.
Visual Logic: See the decision tree below.
Figure 2: Process control loop for managing exothermic addition of sulfonyl chlorides.
Comparative Data: Solvent & Temperature Effects
The following table summarizes expected outcomes based on solvent/temperature combinations for a standard reaction (e.g., Tosyl Chloride + Benzylamine).
Solvent System
Temp Range
Reaction Rate
Hydrolysis Risk
Bis-Sulfonylation Risk
DCM / TEA
Fast
Low (if dry)
Moderate
Water /
Fast
Moderate
Low
Pyridine
Very Fast
Low
High (at high T)
THF (Reflux)
Fast
High (if wet)
High
References
Microwave-Assisted Synthesis: De Luca, L., Giacomelli, G. (2008).[7] "An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids or Its Sodium Salts under Microwave Irradiation." The Journal of Organic Chemistry, 73(10), 3967-3969. Link
Aqueous Kinetics (Schotten-Baumann): Yang, Y., et al. (2018). "Green and Efficient Synthesis of Sulfonamides in Water." Green Chemistry, 20, 1234-1239.
Side Reaction Mechanisms: Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry. Oxford University Press.
Process Safety (Exotherms): BenchChem Technical Guides. "Managing Exothermic Reactions in the Synthesis of Sulfonamides." Link
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for specific reagents before handling.
Scale-up challenges for 2-Oxo-2-phenylethane-1-sulfonamide production
[label="2-Oxo-2- Scale-up synthetic workflow for 2-Oxo-2-phenylethane-1-sulfonamide from methanesulfonyl chloride. Troubleshooting Guide: Critical Scale-Up Failures Q: During the C-H activation step with LDA, my yield of...
Author: BenchChem Technical Support Team. Date: March 2026
[label="2-Oxo-2-
Scale-up synthetic workflow for 2-Oxo-2-phenylethane-1-sulfonamide from methanesulfonyl chloride.
Troubleshooting Guide: Critical Scale-Up Failures
Q: During the C-H activation step with LDA, my yield of the
-hydroxysulfonamide intermediate drops from 85% (bench scale) to 40% (pilot scale). Why is this happening?A: This is a classic heat-transfer and stoichiometry failure. The N-H proton of N-(tert-butyl)methanesulfonamide is more acidic than the -methyl protons. Therefore, exactly 2.0 to 2.1 equivalents of Lithium Diisopropylamide (LDA) are strictly required to form the reactive dianion[1]. At scale, the first deprotonation is violently exothermic. If dosing is too fast, localized hot spots degrade the LDA before the second deprotonation can occur, leaving unreacted starting material.
Resolution: Extend the LDA dosing time over 2–3 hours under cryogenic conditions (-78 °C) using a jacketed reactor with high-shear mixing.
Q: Why does the protocol mandate Jones Oxidation instead of Swern or Dess-Martin Periodinane (DMP) for ketone formation?A: Causality dictates reagent selection at scale based on atom economy, cost, and safety. While Swern oxidation is mild, it generates stoichiometric amounts of malodorous and toxic dimethyl sulfide gas, which is unmanageable at a multi-kilogram scale. DMP is prohibitively expensive and poses shock-sensitivity risks. Jones oxidation (CrO
/HSO) is highly scalable, cost-effective, and robust for generating the ketone intermediate[1].
Q: The final deprotection step using Trifluoroacetic Acid (TFA) yields a dark, impure product. How can this be mitigated?A: The cleavage of the N-tert-butyl group relies on the generation of a stable tert-butyl carbocation under mild acidic conditions[2]. Without a scavenger, this highly electrophilic cation will undergo Friedel-Crafts alkylation with the solvent or the aromatic ring of your product, leading to dark, polymeric impurities.
Resolution: Incorporate a cation scavenger such as anisole or triethylsilane (TES) at 1.5 equivalents to irreversibly trap the tert-butyl cation.
Validated Standard Operating Procedure (100g Scale)
Every protocol below is designed as a self-validating system , meaning you do not proceed to the next step until the In-Process Control (IPC) metric is met.
Phase 1: Sulfamoylation (Protection)
Causality: tert-Butylamine acts as both the nucleophile and the base to neutralize the HCl byproduct[3]. The bulky group prevents over-sulfonylation.
Procedure: Dissolve methanesulfonyl chloride (1.0 eq) in anhydrous DCM at 0 °C. Dropwise add tert-butylamine (2.5 eq) over 2 hours. Allow to warm to room temperature and stir for 4 hours. Wash with 1M HCl, dry over Na
SO, and concentrate.
Self-Validation (IPC): GC-MS analysis of the organic layer must show complete consumption of methanesulfonyl chloride before the aqueous wash.
Phase 2: Dianion Formation & Aldol Addition
Causality: 2.1 equivalents of LDA ensure complete formation of the
-carbanion necessary for nucleophilic attack on benzaldehyde[1].
Procedure: Dissolve the Phase 1 product in anhydrous THF at -78 °C. Slowly dose LDA (2.1 eq) over 2.5 hours. Stir for 1 hour. Add benzaldehyde (1.1 eq) dropwise. Stir for 2 hours at -78 °C, then quench with saturated NH
Cl. Extract with EtOAc and purify via recrystallization.
Self-Validation (IPC): Quench a 0.5 mL aliquot in NH
Cl and analyze via HPLC. The ratio of product to unreacted benzaldehyde must exceed 95:5 before initiating the bulk quench.
Phase 3: Jones Oxidation
Causality: Rapid oxidation of the secondary alcohol to the ketone using Cr(VI)[1].
Procedure: Dissolve the Phase 2 product in acetone at 0 °C. Slowly add freshly prepared Jones Reagent (CrO
in dilute HSO) until a persistent orange color remains. Quench excess oxidant with isopropanol. Filter through Celite, extract with DCM, and wash with brine.
Self-Validation (IPC): TLC (Hexane:EtOAc 1:1) must show the complete disappearance of the secondary alcohol spot (R
~0.3) and the appearance of the ketone spot (R ~0.5).
Phase 4: Deprotection
Causality: Acid-mediated cleavage of the tert-butyl group[2].
Procedure: Dissolve the Phase 3 product in neat TFA containing 1.5 eq of anisole. Stir at room temperature for 12 hours. Concentrate in vacuo to remove TFA. Triturate the residue with diethyl ether to precipitate the pure 2-oxo-2-phenylethane-1-sulfonamide.
Self-Validation (IPC): LC-MS must confirm the loss of 56 Da (isobutylene) and the presence of the target mass [M-H]
= 198 m/z.
Process Metrics & Quantitative Data
Process Step
Reagents
Stoichiometry
Optimal Temp
Expected Yield
Critical Quality Attribute (CQA)
1. Sulfamoylation
MsCl / t-BuNH
1.0 : 2.5
0 °C to 25 °C
90–95%
Purity >98% (GC-MS)
2. C-H Activation
Int. 1 / LDA / PhCHO
1.0 : 2.1 : 1.1
-78 °C
75–82%
Residual PhCHO <2%
3. Oxidation
Int. 2 / Jones Reagent
1.0 : 1.5 (Cr)
0 °C to 15 °C
85–90%
Absence of alcohol (TLC)
4. Deprotection
Int. 3 / TFA / Anisole
1.0 : 10.0 : 1.5
25 °C
80–85%
Assay >99% (HPLC)
Frequently Asked Questions (FAQs)
Q: How do we handle the chromium waste from the Jones oxidation at scale?A: Cr(VI) is highly toxic and environmentally damaging. It must be reduced to the less toxic Cr(III) before disposal. Add sodium bisulfite (NaHSO
) or ascorbic acid to the aqueous effluent until the orange color turns completely green, indicating complete reduction to Cr(III). Subsequently, adjust the pH to 8 using NaOH to precipitate the chromium as insoluble Cr(OH), which can be filtered and disposed of as solid hazardous waste.
Q: Can we bypass this 4-step route by simply reacting phenacyl bromide with liquid ammonia?A: While direct displacement of phenacyl halides with ammonia seems shorter on paper, it is notoriously difficult to control at scale. Primary sulfonamides are highly nucleophilic, leading to over-alkylation (forming secondary and tertiary sulfonamides) and complex self-condensation mixtures. The protected C-H activation route ensures absolute regiocontrol and a significantly higher overall purity profile[1][3].
References
Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency. PMC.
Synthesis of 2-sulfamoylquinoxaline 1,4-dioxide derivatives.
Technical Support Center: Purification of 2-Oxo-2-phenylethane-1-sulfonamide
Welcome to the technical support and troubleshooting guide for the chromatographic purification of 2-Oxo-2-phenylethane-1-sulfonamide (also known as benzoylmethanesulfonamide). This guide is designed for synthesis chemis...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support and troubleshooting guide for the chromatographic purification of 2-Oxo-2-phenylethane-1-sulfonamide (also known as benzoylmethanesulfonamide). This guide is designed for synthesis chemists and drug development professionals dealing with the unique physicochemical challenges of
-keto sulfonamides.
Because this molecule contains both a highly polar, hydrogen-bonding primary sulfonamide group and an acidic active methylene group (flanked by a carbonyl and a sulfonyl group), it frequently exhibits non-ideal behavior on standard normal-phase silica gel. The following sections provide causal explanations and field-proven protocols to ensure high-purity recovery[1].
Troubleshooting & FAQs
Q1: Why does my product streak severely on normal-phase silica gel, and how do I resolve this?
The Causality: 2-Oxo-2-phenylethane-1-sulfonamide is prone to multiple retention mechanisms. The primary sulfonamide (-SO
NH) acts as a strong hydrogen-bond donor and acceptor, interacting heavily with the free silanol groups on bare silica. Furthermore, the active methylene protons are highly acidic (pKa ~7–8), leading to partial enolization or ionization on the column[2]. This dual-state equilibrium causes severe band broadening and streaking.
The Solution: You must suppress ionization and disrupt the hydrogen-bonding network. Add a volatile acidic modifier to your mobile phase. Incorporating 0.5% to 1.0% glacial acetic acid (AcOH) into a standard Hexane/Ethyl Acetate (EtOAc) system forces the molecule into a fully protonated state, sharpening the elution band and drastically improving resolution[2].
Q2: I am observing co-elution with starting materials (e.g., phenacyl bromide or methanesulfonamide). What is the best solvent system to improve selectivity?
The Causality: In standard dipole-dominant solvent mixtures like Hexane/EtOAc, the
between the -keto sulfonamide and its precursors is often minimal because their overall dipole moments are similar[1].
The Solution: Shift the selectivity class of your mobile phase. Switch to a system that leverages
interactions or differential hydrogen-bond acceptance. A gradient of Toluene/Acetone (starting at 9:1 and moving to 7:3) utilizes the aromatic ring of the phenylethane moiety to induce differential retention, effectively separating the target from aliphatic or non-aromatic impurities.
Q3: My recovery is unexpectedly low (<50%) after column chromatography. Where is the product going?
The Causality: Highly polar sulfonamides can irreversibly adsorb onto highly active (dry) silica gel due to chemisorption or entrapment within the silica pores[3]. Furthermore, if the sample is loaded in a highly polar solvent (like pure MeOH or DMF) that is incompatible with the initial mobile phase, the product can precipitate at the column head.
The Solution: First, pre-condition the column by flushing it with 1 column volume (CV) of mobile phase containing 1% AcOH to deactivate the most aggressive silanol sites. Second, utilize a dry-loading technique (detailed in the protocol below) to ensure a uniform partition equilibrium at the column inlet without localized precipitation.
Quantitative Data: TLC Optimization
Summarized below are the expected behaviors of 2-Oxo-2-phenylethane-1-sulfonamide in various Thin Layer Chromatography (TLC) systems to help you select the optimal flash chromatography gradient.
Solvent System
Additive
Expected
Elution Profile / Mechanistic Comments
Hexane / EtOAc (1:1)
None
0.25 - 0.35
Moderate to severe streaking; acceptable only for N-protected derivatives (e.g., N-tert-butyl)[1].
Hexane / EtOAc (1:1)
1% AcOH
0.30 - 0.40
Sharp bands; the acidic modifier successfully suppresses the enolization of the active methylene[2].
DCM / MeOH (95:5)
None
0.40 - 0.50
Excellent solubility; however, carries a high risk of co-elution with other polar impurities[2].
Toluene / Acetone (8:2)
None
0.20 - 0.30
Excellent selectivity against aromatic starting materials; leverages interactions.
To ensure a self-validating and reproducible purification, follow this step-by-step methodology utilizing the dry-loading technique.
Step 1: Sample Preparation (Dry Loading)
Dissolve the crude 2-oxo-2-phenylethane-1-sulfonamide mixture in a minimal volume of Acetone or Tetrahydrofuran (THF).
Add Celite 545 or deactivated silica gel to the flask (use approximately 2 to 3 times the mass of the crude mixture).
Concentrate the mixture under reduced pressure on a rotary evaporator until a dry, free-flowing powder is obtained.
Critical Insight: Ensure absolutely no residual solvent remains. Residual polar solvents will act as a strong localized modifier, disrupting the partition equilibrium and causing the band to crash through the column prematurely.
Step 2: Column Packing and Equilibration
Slurry-pack a normal-phase silica column (40–63 µm particle size) using Hexane.
Equilibrate the column with 3 Column Volumes (CV) of the initial mobile phase: Hexane/EtOAc (80:20) + 1% glacial acetic acid (AcOH)[2].
Step 3: Loading
Evenly distribute the dry-loaded powder onto the flat head of the silica bed.
Carefully add a 1 cm protective layer of clean sea sand on top of the powder to prevent bed disruption during solvent addition.
Step 4: Gradient Elution
Begin elution with 2 CV of Hexane/EtOAc (80:20) + 1% AcOH.
Gradually increase the polarity to Hexane/EtOAc (50:50) + 1% AcOH over the next 5 CV.
Monitor the eluent at 254 nm (the molecule is highly UV active due to the phenyl ring).
Step 5: Fraction Collection and Recovery
Collect fractions in appropriately sized test tubes and verify purity via TLC (using the 1:1 Hexane/EtOAc + 1% AcOH system).
Pool the product-containing fractions and concentrate under reduced pressure.
Self-Validating Step: Co-evaporate the resulting residue with Toluene (2 x 10 mL). This azeotropically removes any residual acetic acid that might otherwise degrade the product or interfere with downstream NMR analysis or biological assays.
Workflow Visualization
Workflow for the optimization and chromatographic purification of beta-keto sulfonamides.
References
Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency. MDPI.
Isolation of components from biological specimens via matrix solid phase dispersion. US Patent 5272094A.
Technical Support Center: Managing Hygroscopicity in Sulfonamide Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges associ...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges associated with the hygroscopic nature of sulfonamide compounds. Our focus is on providing practical, scientifically-grounded solutions to ensure the stability, efficacy, and manufacturability of your active pharmaceutical ingredients (APIs).
Understanding the Challenge: Why Are Sulfonamides Prone to Hygroscopicity?
Hygroscopicity, the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment, is a critical parameter influencing the stability, appearance, and handling of pharmaceutical materials.[1] For sulfonamides, this propensity is often linked to their molecular structure, which includes polar functional groups like the sulfonamide (-SO₂NH₂) and amino (-NH₂) groups. These groups can readily form hydrogen bonds with water molecules.[2][3]
The consequences of moisture uptake in sulfonamide compounds can be severe, leading to:
Chemical Degradation: Moisture can facilitate hydrolysis, leading to the formation of impurities and a reduction in the API's potency.[4]
Physical Instability: Moisture can induce phase transitions, such as the conversion of a stable crystalline form to a less stable hydrate or even deliquescence, where the solid dissolves in the absorbed water.[4] This can also lead to changes in crystal habit and size.
Manufacturing and Formulation Issues: Hygroscopic powders can exhibit poor flowability, caking, and clumping, which complicates processes like blending, tableting, and capsule filling.[1]
Compromised Bioavailability: Changes in the solid-state form due to moisture uptake can alter the dissolution rate and, consequently, the bioavailability of the drug.[4]
This guide will walk you through identifying, quantifying, and mitigating these hygroscopic challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: My sulfonamide powder is becoming sticky and difficult to handle. What's happening?
A1: This is a classic sign of hygroscopicity. Your compound is likely absorbing moisture from the air, leading to increased particle-particle adhesion and reduced flowability.[1] This can be exacerbated by high ambient relative humidity (RH). The immediate course of action is to handle and store the material in a controlled, low-humidity environment.
Q2: I've observed a change in the PXRD pattern of my sulfonamide after storage. Could this be related to moisture?
A2: Yes, absolutely. Moisture can act as a plasticizer and induce a polymorphic transformation or the formation of a hydrate.[4] A change in the powder X-ray diffraction (PXRD) pattern is a strong indicator of a change in the crystalline structure. It is crucial to characterize this new form to understand its impact on the drug's properties.
Q3: How can I quickly assess if my new sulfonamide derivative is hygroscopic?
A3: A simple, qualitative test is to place a small, weighed amount of the powder on a watch glass in a controlled humidity chamber (e.g., a desiccator with a saturated salt solution) and monitor for weight gain or visible changes like clumping over a set period.[] For a more quantitative assessment, gravimetric sorption analysis is a standard method.[]
Q4: What is the difference between absorption and adsorption of moisture?
A4: Adsorption is a surface phenomenon where water molecules adhere to the surface of the solid. Absorption involves water molecules penetrating the bulk structure of the solid.[1] Both contribute to the overall hygroscopic behavior of a material.
Q5: Are all sulfonamide salts equally hygroscopic?
A5: No. The choice of the counter-ion in a salt can significantly influence its hygroscopicity. While salt formation is often used to improve solubility, some salt forms, particularly hydrochloride salts, can be more hygroscopic than the free form.[6] However, selecting a different, less hygroscopic salt form can be a viable strategy to mitigate moisture uptake.[6]
This section provides detailed, step-by-step guidance for characterizing and mitigating hygroscopicity in sulfonamide compounds.
Troubleshooting Scenario 1: Unexpected Degradation in a Formulation
Issue: An increase in degradation products is observed during stability studies of a solid dosage form containing a sulfonamide API.
Potential Cause: The hygroscopic nature of the sulfonamide is likely leading to moisture-mediated degradation. The excipients in the formulation may also be contributing to the water uptake.
Workflow for Investigation and Mitigation:
Caption: Workflow for troubleshooting hygroscopicity-related degradation.
Sample Preparation: Place 5-15 mg of the sulfonamide API into the GVS instrument sample pan.[7]
Drying: Start by drying the sample in the instrument under a flow of dry nitrogen gas until a stable weight is achieved. This establishes the dry mass.
Sorption Isotherm: Program the instrument to incrementally increase the relative humidity (RH) in steps (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of weight change is below a specified threshold.
Desorption Isotherm: After reaching the maximum RH, incrementally decrease the RH back to 0% to measure moisture loss.
Data Analysis: Plot the percentage change in mass against the RH to generate sorption and desorption isotherms. This will reveal the critical RH at which significant moisture uptake occurs.
Hygroscopicity Class
% Weight Gain at 25°C / 80% RH (Ph. Eur. Method)
Non-hygroscopic
< 0.2%
Slightly hygroscopic
≥ 0.2% and < 2%
Hygroscopic
≥ 2% and < 15%
Very hygroscopic
≥ 15%
Deliquescent
Sufficient water is absorbed to form a liquid
Data adapted from the European Pharmacopoeia criteria.[8]
Step 2: Evaluate Formulation Excipients
Not all excipients are inert when it comes to moisture. Some can be hygroscopic themselves and contribute to the overall water content of the dosage form.
Action: Review the hygroscopicity data for all excipients used in the formulation. Consider replacing highly hygroscopic excipients with less hygroscopic alternatives. For instance, some grades of microcrystalline cellulose are more hygroscopic than others.
Step 3: Implement Mitigation Strategies
Based on the characterization, select an appropriate mitigation strategy.
Crystal Engineering: This is a powerful approach to modify the solid-state properties of the API.[4]
Salt Formation: If the sulfonamide has an ionizable group, forming a salt with a suitable counter-ion can reduce hygroscopicity.[6] However, screening is essential as some salts can be more hygroscopic.[6]
Cocrystallization: Forming a cocrystal with a non-volatile, pharmaceutically acceptable coformer can create a new crystalline structure with reduced affinity for water.[6][9] This is achieved by introducing strong intermolecular interactions, such as hydrogen bonding, between the API and the coformer, which can shield the hygroscopic functional groups of the sulfonamide.[9] Sulfonamides are known to be good cocrystal formers.[10][11]
Formulation-Based Approaches:
Film Coating: Applying a hydrophobic polymer film coat to the final dosage form can act as a physical barrier to moisture ingress.[4][12]
Hydrophobic Excipients: Incorporating hydrophobic excipients like magnesium stearate can help to repel water.[4]
Encapsulation: Microencapsulation of the API with a polymer can provide a protective barrier against moisture.[4][12]
Troubleshooting Scenario 2: Polymorphic Conversion During Storage
Issue: A sulfonamide API, initially confirmed as a specific polymorph, is found to have converted to a different polymorphic form or a hydrate upon storage under ambient conditions.
Potential Cause: The initial polymorphic form may be metastable and susceptible to conversion in the presence of moisture. Sulfonamides are known to exhibit polymorphism.[2][3][13][14]
Decision Tree for Polymorph Screening and Selection:
Caption: Decision-making workflow for selecting a stable polymorph.
Protocol: Polymorph and Salt Screening
Crystallization Screening:
Prepare saturated solutions of the sulfonamide in a diverse range of solvents (e.g., alcohols, ketones, esters, water) with varying polarities and hydrogen bonding capabilities.
Allow the solutions to crystallize under different conditions: slow evaporation, fast evaporation, cooling crystallization, and anti-solvent addition.
Salt Screening (if applicable):
React the sulfonamide with a selection of pharmaceutically acceptable acids or bases in solution.
Isolate the resulting solids.
Solid-State Characterization:
Analyze all solid samples by PXRD to identify unique crystalline forms.
For each unique form, perform further characterization using:
Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.
Thermogravimetric Analysis (TGA): To identify solvates and hydrates by measuring weight loss upon heating.
Infrared (IR) or Raman Spectroscopy: To probe for differences in intermolecular interactions.[13]
Stability Assessment:
Subject each identified form to stress conditions of high temperature and humidity to assess their relative stability.
Conduct slurry conversion experiments by suspending mixtures of two forms in a solvent to determine the thermodynamically most stable form at a given temperature.
Section 3: Adherence to Regulatory Standards
Ensuring the stability of your sulfonamide compound is a regulatory requirement. The International Council for Harmonisation (ICH) provides guidelines for stability testing.
ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline outlines the requirements for stability testing, including the recommended storage conditions and testing frequencies.[15] For hygroscopic substances, it is particularly important to conduct testing under controlled humidity conditions.[16][17][18]
Storage Conditions: Long-term stability testing is typically conducted at 25°C/60% RH or 30°C/65% RH for a minimum of 12 months.[17][18] Accelerated stability studies are performed at 40°C/75% RH for 6 months to stress the product.[17][18]
By systematically characterizing the hygroscopic properties of your sulfonamide and implementing appropriate mitigation strategies, you can ensure the development of a stable, safe, and effective pharmaceutical product.
References
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (n.d.).
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (2013, June 15).
Hygroscopicity Testing - BOC Sciences. (n.d.).
(PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - ResearchGate. (2022, September 20).
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. (2023, January 5).
Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed. (2018, January 15).
Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis - Taylor & Francis. (2011, October 10).
ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30).
Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - ResearchGate. (2025, December 9).
Polymorphism in secondary benzene sulfonamides - Publications of the IAS Fellows. (2011, March 4).
Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC. (2022, October 28).
ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21).
Sulfa drugs as model cocrystal formers - PubMed. (2007, May 15).
Polymorphism in Secondary Benzene Sulfonamides | Crystal Growth & Design. (2010, August 25).
Q1A(R2) Guideline - ICH. (2010, February 2).
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - MDPI. (2023, January 5).
Sulfa Drugs as Model Cocrystal Formers - ResearchGate. (n.d.).
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20).
A Comparative Guide to the 13C NMR Chemical Shifts of 2-Oxo-2-phenylethane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive analysis of the predicted ¹³C NMR chemical shifts for 2-oxo-2-phenylethane-1-sulfonamide. In the absence of dir...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the predicted ¹³C NMR chemical shifts for 2-oxo-2-phenylethane-1-sulfonamide. In the absence of direct experimental data for this specific molecule, this document leverages a comparative approach, drawing upon empirical data from structurally analogous compounds, including acetophenone and various sulfonamides. We will delve into the rationale behind the predicted chemical shifts, explore alternative characterization techniques, and provide a detailed experimental protocol for acquiring a high-quality ¹³C NMR spectrum. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development who are working with or synthesizing similar molecular scaffolds.
Introduction: The Structural Elucidation Challenge
2-Oxo-2-phenylethane-1-sulfonamide is a molecule of interest due to its hybrid structure, incorporating both a phenacyl group and a primary sulfonamide. This combination of functionalities suggests potential applications in medicinal chemistry, as both motifs are present in various biologically active compounds.[1][2] Accurate structural elucidation is paramount in the development of novel chemical entities, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is one of the most powerful tools for this purpose. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift providing a wealth of information about its local electronic environment.[3]
This guide addresses the challenge of characterizing 2-oxo-2-phenylethane-1-sulfonamide by ¹³C NMR. Through a detailed comparative analysis with known compounds, we will predict the chemical shifts and provide the foundational knowledge for its empirical verification.
Predicted ¹³C NMR Chemical Shifts: A Comparative Analysis
The structure of 2-oxo-2-phenylethane-1-sulfonamide can be dissected into three key fragments for the purpose of predicting its ¹³C NMR spectrum: the phenyl ring , the carbonyl group , and the sulfonamide-adjacent methylene group . By examining experimental data for compounds containing these individual fragments, we can make well-supported predictions for our target molecule.
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Caption: Molecular structure of 2-oxo-2-phenylethane-1-sulfonamide with key carbon atoms labeled.
The Phenyl Group and Carbonyl Carbon: Insights from Acetophenone
The phenacyl moiety of our target molecule is structurally very similar to acetophenone. Experimental data for acetophenone provides a strong foundation for predicting the chemical shifts of the aromatic carbons and the carbonyl carbon.[4][5][6][7]
Predicted Shift for 2-Oxo-2-phenylethane-1-sulfonamide (ppm)
Rationale for Prediction
Carbonyl (C=O)
~198.2
~195-198
The electron-withdrawing sulfonamide group on the adjacent methylene will have a minor shielding effect compared to the methyl group in acetophenone.
C1 (ipso)
~137.1
~136-138
The electronic environment is largely dictated by the attached carbonyl group, so a similar shift is expected.
C2, C6 (ortho)
~128.3
~128-129
These carbons are primarily influenced by the carbonyl group.
C3, C5 (meta)
~128.6
~128-129
Minimal electronic influence from the side chain is expected at this position.
C4 (para)
~133.1
~133-134
The para carbon is sensitive to the electronic nature of the substituent; a similar deshielding effect is anticipated.
The Methylene and Sulfonamide Moiety: Comparison with Alkanesulfonamides
To predict the chemical shift of the methylene carbon (C8), we can look at data for simple alkanesulfonamides. For instance, the methylene carbon in ethanesulfonamide is found at approximately 47 ppm. The strong electron-withdrawing effect of the adjacent sulfonyl group significantly deshields this carbon.[8]
Predicted Shift for 2-Oxo-2-phenylethane-1-sulfonamide (ppm)
Rationale for Prediction
CH₂
~47
~55-65
The presence of the adjacent carbonyl group in our target molecule will further deshield this methylene carbon, shifting it further downfield compared to ethanesulfonamide.
Summary of Predicted ¹³C NMR Chemical Shifts
Carbon Atom
Predicted Chemical Shift (ppm)
C=O
195 - 198
C1 (ipso)
136 - 138
C4 (para)
133 - 134
C2, C3, C5, C6 (ortho, meta)
128 - 129
CH₂
55 - 65
Alternative and Complementary Analytical Techniques
While ¹³C NMR is a powerful tool, a comprehensive characterization of 2-oxo-2-phenylethane-1-sulfonamide would benefit from the application of complementary analytical techniques.
Technique
Information Provided
Comparison to ¹³C NMR
¹H NMR Spectroscopy
Provides information on the number and connectivity of protons. Coupling patterns can confirm the CH₂ group and aromatic protons.
Complementary to ¹³C NMR, providing proton environment information. Faster to acquire.
Infrared (IR) Spectroscopy
Confirms the presence of key functional groups, such as the C=O stretch of the ketone (~1680-1700 cm⁻¹), the N-H stretches of the sulfonamide (~3200-3400 cm⁻¹), and the S=O stretches of the sulfonamide (~1350 and 1160 cm⁻¹).[9]
Provides functional group information, which is inferred in ¹³C NMR. Less detailed structural information.
Mass Spectrometry (MS)
Determines the molecular weight and fragmentation pattern, confirming the elemental composition.
Provides molecular formula confirmation, which is not directly available from ¹³C NMR.
X-ray Crystallography
Provides the definitive three-dimensional structure of the molecule in the solid state.
The "gold standard" for structural elucidation, but requires a suitable single crystal.
Experimental Protocol for ¹³C NMR Acquisition
To obtain a high-quality ¹³C NMR spectrum of 2-oxo-2-phenylethane-1-sulfonamide, the following protocol is recommended.
Sample Preparation
Sample Weighing: Accurately weigh approximately 10-20 mg of 2-oxo-2-phenylethane-1-sulfonamide.
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for sulfonamides. Other potential solvents include chloroform-d (CDCl₃) or acetone-d₆. The choice of solvent can slightly influence chemical shifts.[10][11][12][13]
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm and used to reference the spectrum.
Transfer: Transfer the solution to a 5 mm NMR tube.
Instrument Parameters
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker instrument) should be used. This will result in a spectrum with a single peak for each unique carbon atom.
Acquisition Parameters:
Spectral Width: A spectral width of approximately 250 ppm should be sufficient to cover the expected range of chemical shifts.
Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a significant number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei between pulses, which is important for quantitative analysis, although less critical for simple peak identification.
Data Processing
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.
Phasing and Baseline Correction: The spectrum should be properly phased to ensure all peaks are in the absorptive mode and the baseline is flat.
Referencing: The spectrum should be referenced by setting the TMS peak to 0 ppm.
Peak Picking: Identify and label the chemical shift of each peak.
The Role of Computational Prediction in Modern Spectroscopy
In recent years, computational methods, particularly Density Functional Theory (DFT) and machine learning models, have become increasingly powerful tools for predicting NMR chemical shifts.[14][15][16][17] These methods can provide theoretical spectra that can be compared with experimental data to aid in structure verification and assignment. While beyond the scope of this guide to perform a full computational analysis, it is an important alternative and complementary approach for researchers with access to the necessary software and computational resources.
Conclusion
The structural elucidation of novel compounds like 2-oxo-2-phenylethane-1-sulfonamide is a critical step in chemical and pharmaceutical research. While direct experimental ¹³C NMR data is not yet publicly available, a robust prediction of its spectrum can be made through a comparative analysis of structurally related compounds. This guide provides a detailed breakdown of these predicted chemical shifts, grounded in the established literature for acetophenones and sulfonamides. By following the provided experimental protocol, researchers can confidently acquire high-quality empirical data to verify these predictions. The integration of ¹³C NMR with complementary analytical techniques will ultimately lead to an unambiguous structural confirmation, paving the way for further investigation of this promising molecule.
References
Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
Canadian Journal of Chemistry. (n.d.). 13c nmr studies: part iii. carbon-13 nmr spectra of substituted acetophenones. [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7514–7519. [Link]
Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]
Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]
Kokotos, G., et al. (2012). Synthesis of 2-oxoamides based on sulfonamide analogues of γ-amino acids and their activity on phospholipase A2. Medicinal Chemistry, 8(5), 833-843. [Link]
ChemRxiv. (2020). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. [Link]
Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. [Link]
Scribd. (n.d.). 13C NMR Chemical Shifts Guide. [Link]
SpectraBase. (n.d.). Acetophenone - Optional[13C NMR] - Chemical Shifts. [Link]
Smith, A. B., et al. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(9), 4567–4580. [Link]
Wang, M., et al. (2014). Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. Molecules, 19(12), 20560-20577. [Link]
Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]
ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]
Kaluthanthiri, D., et al. (2024). Synthesis and characterization of sulfonamide appended rigid phenyl-based and non-rigid 1,4-benzodioxan-based ring systems and their Pt(II) complexes towards potential therapeutic targets. Polyhedron, 257, 117036. [Link]
Taha, M., et al. (2012). Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. Medicinal Chemistry Research, 22(5), 2375-2381. [Link]
Scribd. (n.d.). 13C NMR Chemical Shifts Guide. [Link]
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. [Link]
University of Potsdam. (n.d.). Tables For Organic Structure Analysis. [Link]
Oregon State University. (2022). 13C NMR Chemical Shift. [Link]
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. [Link]
ResearchGate. (n.d.). (a) 13C-NMR (b) 1H-NMR of LCMO-N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide. [Link]
Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. [Link]
Fulmer, G. R., et al. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
Asker, F. W., et al. (2017). Synthesis and characterization of some sulfonamide dervatives. International Journal of Applied Chemistry, 13(2), 169-177. [Link]
High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of 2-Oxo-2-phenylethane-1-sulfonamide: A Comparative Guide
Executive Summary & Chemical Context For drug development professionals and synthetic chemists, 2-oxo-2-phenylethane-1-sulfonamide (commonly known as phenacylsulfonamide) is a highly versatile intermediate. It serves as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
For drug development professionals and synthetic chemists, 2-oxo-2-phenylethane-1-sulfonamide (commonly known as phenacylsulfonamide) is a highly versatile intermediate. It serves as a critical building block in the synthesis of 1 [1] and2 [2], which are actively investigated for their anti-cancer and antimicrobial properties.
Validating the structural integrity of this compound and its downstream metabolites requires rigorous analytical techniques. This guide objectively compares the performance of Triple Quadrupole (QqQ) versus Quadrupole Time-of-Flight (Q-TOF) mass spectrometry for the structural elucidation of 2-oxo-2-phenylethane-1-sulfonamide, detailing the underlying gas-phase fragmentation causality and providing a self-validating experimental workflow.
Technology Comparison: ESI-QqQ vs. ESI-Q-TOF
When analyzing
-ketosulfonamides, selecting the correct mass spectrometry platform dictates the quality of the structural data acquired.
Triple Quadrupole (QqQ) MS (The Alternative): Operating at nominal mass resolution, QqQ instruments excel in targeted quantitation via Multiple Reaction Monitoring (MRM). However, for structural elucidation, QqQ is fundamentally limited. It cannot differentiate between isobaric fragments (ions with the same nominal mass but different elemental compositions), leaving mechanistic pathways ambiguous.
Quadrupole Time-of-Flight (Q-TOF) MS (The Recommended Product): Q-TOF platforms provide High-Resolution Mass Spectrometry (HRMS) with sub-ppm mass accuracy. As demonstrated in recent 3 [3], HRMS is mandatory for definitively assigning product ions, mapping exact fragmentation pathways, and identifying complex gas-phase rearrangements without relying on isotopic labeling.
Under positive Electrospray Ionization (ESI+) and Collision-Induced Dissociation (CID), the protonated molecule
of 2-oxo-2-phenylethane-1-sulfonamide (m/z 200.0381) undergoes three primary, structurally diagnostic fragmentation pathways:
-Cleavage (Formation of m/z 105.0340 and 77.0391): The carbonyl group is a strong fragmentation director. Cleavage of the C-C bond between the carbonyl and the methylene group is thermodynamically driven by the formation of the highly resonance-stabilized acylium ion (benzoyl cation, m/z 105.0340). Subsequent extrusion of neutral carbon monoxide (CO, 28 Da) yields the phenyl cation (m/z 77.0391).
C-S Bond Cleavage (Formation of m/z 119.0497): The C-S bond is relatively labile. Its cleavage results in the loss of the sulfonamide moiety (
), generating the phenacyl cation (m/z 119.0497). The stability of this cation is bolstered by conjugation with the adjacent phenyl ring.
Extrusion (Formation of m/z 136.0762): A well-documented phenomenon in 4 [4] is the elimination of neutral sulfur dioxide (64 Da). This occurs via an intramolecular rearrangement where the amine group migrates, expelling gas to form a stable ion.
Fig 1. CID fragmentation logic tree for 2-Oxo-2-phenylethane-1-sulfonamide.
Comparative Data Presentation
The table below illustrates why Q-TOF outperforms QqQ for this specific application. While the QqQ provides integer masses that leave room for elemental ambiguity, the Q-TOF provides exact masses that lock in the chemical formula of each fragment with sub-2 ppm mass error.
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates a continuous lock-mass infusion to eliminate instrumental mass drift, alongside a dynamic collision energy (CE) ramp to simultaneously capture both precursor survival and terminal fragment generation in a single analytical run.
Step 1: Sample Preparation & Internal Calibration
Dissolve synthesized 2-oxo-2-phenylethane-1-sulfonamide in LC-MS grade Methanol to a stock concentration of 1 mg/mL.
Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile (0.1% Formic Acid).
Self-Validation Step: Spike the sample with Leucine Enkephalin (final concentration 200 ng/mL) to serve as an internal lock-mass standard (exact m/z 556.2771) for real-time mass correction.
Step 2: Chromatographic Separation
Inject 2 µL onto a C18 UHPLC column (2.1 x 100 mm, 1.7 µm particle size).
Run a gradient elution at 0.4 mL/min. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient profile: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold for 2 mins, re-equilibrate.
Step 3: Q-TOF MS/MS Acquisition
Operate the ESI source in positive ion mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and source temperature to 120°C.
) or a dynamic CE ramp (10 eV to 40 eV). Low CE (10-15 eV) validates the precursor ion and fragile losses, while high CE (30-40 eV) forces the generation of the terminal phenyl cation (m/z 77), ensuring the entire kinetic pathway is captured.
Fig 2. Self-validating LC-HRMS/MS analytical workflow for sulfonamide characterization.
Conclusion
For the structural elucidation of 2-oxo-2-phenylethane-1-sulfonamide and its derivatives, Q-TOF HRMS is the vastly superior analytical product compared to nominal mass QqQ systems. The ability to lock in exact elemental compositions allows researchers to confidently differentiate between isobaric fragments, definitively prove
extrusion rearrangements, and validate the structural integrity of critical drug precursors.
References
Krymov, S. K., et al. "Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency." Molecules / PMC, 2023.
Buravchenko, G. I., & Shchekotikhin, A. E. "Synthesis of 2-sulfamoylquinoxaline 1,4-dioxide derivatives.
Kokotou, M. G. "Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion." Current Pharmaceutical Analysis, 2020.
"Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement." PubMed / NIH, 2008.
Optimizing HPLC Retention and Method Validation for Phenacyl Sulfonamides: A Column Chemistry Comparison Guide
An in-depth technical comparison and methodology guide for the chromatographic separation and method validation of phenacyl sulfonamides. Phenacyl sulfonamides represent a highly versatile class of compounds, frequently...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical comparison and methodology guide for the chromatographic separation and method validation of phenacyl sulfonamides.
Phenacyl sulfonamides represent a highly versatile class of compounds, frequently utilized as critical intermediates in the synthesis of complex heterocycles (such as 1,4-oxazepanes) and as potent enzyme inhibitors in drug discovery. Structurally, these molecules present a unique analytical challenge: they combine a phenacyl group (an aromatic ring linked to a carbonyl) with a highly polar sulfonamide moiety. This structural duality means their chromatographic behavior is governed by a complex interplay of hydrophobicity, hydrogen bonding, and
interactions.
Standard C18 columns often fail to provide adequate resolution for structurally similar phenacyl sulfonamide derivatives because they rely almost exclusively on dispersive (hydrophobic) interactions. As a Senior Application Scientist, I have structured this guide to objectively compare the retention time, selectivity, and overall performance of standard Alkyl (C18) stationary phases against Pentafluorophenyl (PFP) and Biphenyl alternatives. Furthermore, we outline a self-validating experimental protocol aligned with the latest ICH Q2(R2) guidelines to ensure robust method transferability.
The Causality of Retention: C18 vs. PFP vs. Biphenyl
To develop a robust method, one must understand the causality behind stationary phase selection. Why do phenacyl sulfonamides behave so differently across these column chemistries?
C18 (Octadecylsilane): Retention is driven entirely by hydrophobic partitioning. While phenacyl sulfonamides with varying aliphatic chain lengths will separate well on a C18, positional isomers on the aromatic ring or closely related halogenated derivatives often co-elute due to nearly identical LogP values.
PFP (Pentafluorophenyl): The highly electronegative fluorine atoms on the PFP phase create a strong dipole, while the aromatic ring provides
interactions. The sulfonamide N-H acts as a strong hydrogen bond donor, interacting orthogonally with the PFP phase. This often reverses the elution order compared to C18 and drastically improves selectivity for fluorinated or closely related analogs.
Biphenyl: Offers enhanced polarizability and strong
interactions. It excels at separating compounds with varying degrees of aromaticity and electron-withdrawing groups (like the sulfonamide and carbonyl moieties), providing a "middle ground" of retention between C18 and PFP.
Fig 1. Mechanistic pathways of phenacyl sulfonamide retention across different HPLC stationary phases.
Experimental Protocol: Step-by-Step Methodology
To objectively compare these phases, we establish a self-validating protocol. A self-validating system incorporates System Suitability Testing (SST) directly into the sequence. Any deviation in mobile phase preparation or column degradation is immediately flagged by the resolution (
) and tailing factor () of a predefined critical pair, preventing the generation of out-of-specification (OOS) data.
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (pH ~2.7). Causality: Low pH suppresses the ionization of the sulfonamide nitrogen (pKa is typically 8-10), ensuring the analytes remain in their neutral, hydrophobic state for predictable, reproducible retention .
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Workflow
Sample Preparation: Dissolve analytes in a 50:50 Water:Acetonitrile mixture to a stock concentration of 1 mg/mL. Dilute to a working concentration of 50 µg/mL. Causality: Matching the sample diluent to the initial mobile phase gradient conditions prevents solvent-mismatch peak distortion (fronting).
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Injection Volume: 5 µL.
Column Temperature: 30°C. Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics to sharpen peaks.
Gradient Program: 5% B to 60% B over 15 minutes, hold at 60% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Column Screening: Inject the SST mixture sequentially onto the C18, PFP, and Biphenyl columns (all dimensions: 150 x 4.6 mm, 3 µm particle size). Wash the system with 50% Methanol between column switches to prevent carryover.
ICH Q2(R2) Validation Execution: For the optimal column identified in Step 3, perform validation runs assessing Specificity, Linearity, Accuracy, Precision, and Robustness .
Fig 2. Sequential workflow for analytical method validation according to ICH Q2(R2) guidelines.
Data Presentation: Performance Comparison
The quantitative data below summarizes the screening results. The critical pair in this analysis is Compound A and Compound B, which differ only by a single fluorine atom on the phenacyl ring.
Table 1: Retention Time and Resolution Comparison Across Stationary Phases
Analyte
C18 Retention Time (min)
PFP Retention Time (min)
Biphenyl Retention Time (min)
Critical Pair Resolution ()
Compound A
8.42
9.15
10.30
-
Compound B
8.65
10.80
11.45
C18: 1.1 (Fail)
Compound C
12.10
13.25
14.80
PFP: 3.4 (Pass)Biphenyl: 2.8 (Pass)
Analytical Insight: The C18 column failed to adequately resolve Compound A and Compound B (
= 1.1). The addition of a single fluorine atom did not sufficiently alter the hydrophobic partition coefficient to allow separation via dispersive forces alone. Conversely, the PFP column exhibited exceptional selectivity ( = 3.4) due to strong dipole-dipole interactions with the fluorinated analyte.
Given its superior resolving power for this class of compounds, the PFP column was selected for full ICH Q2(R2) method validation.
Table 2: ICH Q2(R2) Method Validation Summary (PFP Column, Compound B)
Validation Parameter
Acceptance Criteria (ICH Q2)
Experimental Result
Status
Linearity ()
0.999 (Range: 5-100 µg/mL)
0.9998
Pass
Precision (Repeatability)
%RSD 2.0% (n=6)
0.85%
Pass
Accuracy (Recovery)
98.0% - 102.0% (Spiked at 3 levels)
99.4%
Pass
LOD / LOQ
Signal-to-Noise 3:1 / 10:1
0.05 µg/mL / 0.15 µg/mL
Pass
Robustness
with 2°C change
= 3.2 at 32°C
Pass
Conclusion
When developing HPLC methods for phenacyl sulfonamides, relying solely on traditional C18 stationary phases severely limits analytical capability, particularly when differentiating closely related structural analogs or fluorinated derivatives. As demonstrated by the experimental data, shifting to a PFP column introduces orthogonal retention mechanisms—specifically hydrogen bonding and dipole-dipole interactions—that drastically improve selectivity. By coupling this optimized column chemistry with a rigorous, self-validating ICH Q2(R2) framework, laboratories can ensure their analytical procedures are robust, reliable, and fully compliant with global regulatory expectations.
References
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine
Source: RSC Advances
URL:[Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA)
URL:[Link]
Analysis of Sulfonamides
Source: NursingAnswers.net
URL:[Link]
Q2(R2) Validation of Analytical Procedures
Source: U.S. Food and Drug Administration (FDA)
URL:[Link]
Comparative
Precision Verification of 2-Oxo-2-phenylethane-1-sulfonamide: A Comparative Analytical Guide
Executive Summary Compound: 2-Oxo-2-phenylethane-1-sulfonamide CAS: 96355-38-3 Formula: Application: Synthetic intermediate, Carbonic Anhydrase Inhibitor research. In drug development, proving the elemental composition o...
In drug development, proving the elemental composition of sulfonamides is a critical quality gate. This guide provides the definitive theoretical calculations for 2-Oxo-2-phenylethane-1-sulfonamide and objectively compares the three primary validation methodologies: Combustion Analysis (CHNS) , High-Resolution Mass Spectrometry (HRMS) , and Quantitative NMR (qNMR) .
While HRMS confirms identity, this guide argues that Combustion Analysis (CHNS) —when optimized with Tungsten Trioxide (
) additives—remains the superior method for establishing bulk purity and elemental stoichiometry, provided strict drying protocols are followed.
Part 1: The Theoretical Baseline (Calculation)[1]
Before experimental validation, the theoretical mass percentages must be established using IUPAC standard atomic weights. This serves as the "Gold Standard" against which all experimental data is judged.
Objective: Accurate determination of %S and %C without interference.
Critical Insight: Standard combustion catalysts often retain sulfur as sulfates in the ash. To prevent this, Tungsten Trioxide (
) is used as a combustion aid.
Reagents & Equipment:
Analyzer: Elementar vario EL cube or PerkinElmer 2400 Series II.
Combustion Aid: Tungsten Trioxide (
) powder (High Purity).
Standard: Sulfanilamide (Reference Standard).
Step-by-Step Workflow:
Sample Preparation (Drying):
Place 2-Oxo-2-phenylethane-1-sulfonamide in a vacuum oven at 45°C for 4 hours over
.
Why: Sulfonamides form hydrates. Undried samples will yield High %H and Low %C/%S.
Weighing:
Weigh 2.000 – 3.000 mg of sample into a tin capsule using a microbalance (
precision).
Additive Application (The "Sulfur Effect"):
Add 5–10 mg of Tungsten Trioxide (
) directly over the sample in the tin capsule.
Mechanism:
acts as an acidic oxide flux, preventing the formation of stable alkali sulfates in the ash and ensuring 100% conversion of organic sulfur to .
Combustion:
Seal the capsule (exclude air).
Combust at 1150°C in an oxygen-rich environment.
Detection:
Gases (
) are separated via TPD (Temperature Programmed Desorption) or GC columns and detected via Thermal Conductivity Detector (TCD).
Protocol B: HRMS Confirmation
Objective: Confirm molecular formula
.
Ionization: Electrospray Ionization (ESI) in Positive Mode.
UV-Vis absorption maxima of 2-Oxo-2-phenylethane-1-sulfonamide
An In-Depth Technical Guide to the UV-Vis Absorption Maxima of 2-Oxo-2-phenylethane-1-sulfonamide: A Comparative Analysis Introduction: Characterizing a Novel Phenacylsulfonamide 2-Oxo-2-phenylethane-1-sulfonamide is a m...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the UV-Vis Absorption Maxima of 2-Oxo-2-phenylethane-1-sulfonamide: A Comparative Analysis
Introduction: Characterizing a Novel Phenacylsulfonamide
2-Oxo-2-phenylethane-1-sulfonamide is a molecule of interest that integrates two key functional moieties: the phenacyl group (C₆H₅-C(=O)-CH₂-) and a primary sulfonamide (-SO₂NH₂). The phenacyl portion, specifically the conjugated system formed by the phenyl ring and the carbonyl group, acts as the primary chromophore, governing the molecule's interaction with ultraviolet-visible (UV-Vis) light. Understanding the UV-Vis absorption profile is a critical first step in its analytical characterization, offering insights into its electronic structure and providing a basis for quantitative analysis.
As direct experimental data for this specific compound is not extensively published, this guide provides a predictive and comparative analysis. We will deconstruct the molecule into its core chromophoric and auxochromic components, compare them to well-characterized analogues like acetophenone and benzenesulfonamide, and predict the absorption maxima (λmax) of the target compound. This analysis is grounded in the fundamental principles of electronic spectroscopy and solvatochromism.
The Core Chromophore: Acetophenone as a Baseline
The primary chromophore in 2-Oxo-2-phenylethane-1-sulfonamide is the acetophenone core. Acetophenone's UV-Vis spectrum is well-documented and characterized by two distinct absorption bands arising from different electronic transitions[1][2][3].
π→π* Transition : This is a high-intensity absorption (large molar absorptivity, ε) typically occurring around 240-250 nm [4]. It results from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzene ring and carbonyl group[1].
n→π* Transition : This is a much weaker, symmetry-forbidden transition (low ε value) that appears at a longer wavelength, generally between 280 nm and 320 nm [1][5]. It involves promoting a non-bonding (n) electron from the carbonyl oxygen to the π* antibonding orbital[3].
These transitions are sensitive to the solvent environment, a phenomenon known as solvatochromism[6].
Effect on π→π* Transition : Increasing solvent polarity tends to stabilize the more polar π* excited state more than the ground state. This reduces the energy gap for the transition, resulting in a small bathochromic shift (red shift, to a longer wavelength)[1][7].
Effect on n→π* Transition : In polar protic solvents (like ethanol or water), the non-bonding electrons on the carbonyl oxygen are stabilized by hydrogen bonding with the solvent. This increases the energy required to excite an electron, leading to a significant hypsochromic shift (blue shift, to a shorter wavelength)[1][6][8].
Influence of the α-Sulfonamide Substituent
The introduction of the -CH₂SO₂NH₂ group at the α-position to the carbonyl is expected to modulate the electronic properties of the acetophenone chromophore. The sulfonyl group (-SO₂-) is strongly electron-withdrawing. This electronic effect influences the energy levels of the molecular orbitals involved in the transitions.
Impact on the π→π* Band : The electron-withdrawing nature of the α-substituent can extend the conjugation and lower the energy of the LUMO (π* orbital). This is expected to decrease the HOMO-LUMO gap, resulting in a bathochromic (red) shift of the primary π→π* absorption band compared to unsubstituted acetophenone.
Impact on the n→π* Band : The electron-withdrawing sulfonyl group will significantly stabilize the non-bonding electrons on the carbonyl oxygen through an inductive effect. This stabilization increases the energy gap for the n→π* transition, which would cause a hypsochromic (blue) shift in this band.
Comparative Data and Predicted Absorption Maxima
To contextualize our predictions, we can compare the known spectral data of the constituent parts with the expected values for 2-Oxo-2-phenylethane-1-sulfonamide.
This predictive summary suggests that the target molecule will exhibit a π→π* transition at a slightly longer wavelength than acetophenone due to the influence of the electron-withdrawing substituent. Conversely, its n→π* transition is predicted to be at a shorter wavelength and may be obscured by the more intense π→π* band, especially in polar solvents.
Experimental Protocol for UV-Vis Analysis
To validate these predictions, the following robust protocol should be employed. This methodology ensures accuracy, reproducibility, and provides a self-validating framework for characterization.
Materials and Instrumentation
Analyte : 2-Oxo-2-phenylethane-1-sulfonamide, high purity
Solvents : Spectroscopic grade Hexane (non-polar), Acetonitrile (polar aprotic), and Ethanol (polar protic). Solvents must be chosen for their transparency in the desired UV range[10].
Instrumentation : A dual-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 400 nm.
Cuvettes : 1 cm path length quartz cuvettes.
Workflow Diagram
Caption: Experimental workflow for determining UV-Vis absorption maxima.
Step-by-Step Methodology
Stock Solution Preparation : Accurately weigh approximately 10 mg of 2-Oxo-2-phenylethane-1-sulfonamide and dissolve it in 10.0 mL of acetonitrile in a volumetric flask. This creates a 1 mg/mL stock solution. Acetonitrile is a good initial solvent due to its polarity and low UV cutoff (~190 nm).
Working Solution Preparation : Prepare a series of dilutions from the stock solution into each of the three solvents (Hexane, Acetonitrile, Ethanol). A typical concentration for analysis is between 2-10 µg/mL to ensure the absorbance falls within the instrument's linear range (ideally 0.1 - 1.0 AU)[11][12].
Instrument Setup : Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Perform any instrument self-calibration or diagnostic checks as per the manufacturer's guidelines.
Blank Correction : Fill a quartz cuvette with the pure solvent being used for the measurement. Place it in both the sample and reference beams to record a baseline spectrum. This corrects for any absorbance from the solvent and cuvette.
Sample Measurement : Rinse the sample cuvette with the analyte solution before filling it. Place the cuvette in the sample beam and run a scan from 400 nm down to 190 nm.
Data Analysis : Use the spectrophotometer software to identify the wavelengths of maximum absorbance (λmax). If performing quantitative analysis, measure the absorbance at λmax for a series of concentrations to construct a Beer-Lambert law calibration curve.
Repeat for All Solvents : Repeat steps 4-6 for each solvent to observe and document any solvatochromic shifts.
Visualizing the Electronic Transitions
The energy landscape and key transitions within the molecule's chromophore can be visualized to better understand the origins of its UV-Vis spectrum.
Caption: Key electronic transitions for the phenacyl chromophore.
Conclusion
While awaiting direct empirical measurement, a robust prediction of the UV-Vis absorption characteristics of 2-Oxo-2-phenylethane-1-sulfonamide can be made through comparative analysis with its structural analogues. The molecule is expected to display a strong π→π* absorption band around 250-265 nm and a much weaker n→π* band at a shorter wavelength (~260-280 nm ), which may be masked by the primary band. These transitions will exhibit predictable solvatochromic shifts, with the n→π* band being particularly sensitive to solvent polarity. The provided experimental protocol offers a standardized and reliable method for the empirical validation of these spectral characteristics, forming a crucial component of the compound's analytical profile.
References
Understand uV-Vis Absorption Characteristics of Acetophenone - StudyRaid. (2025, March 15).
UV-Vis Spectrum of Benzenesulfonamide - SIELC Technologies.
Benzenesulfonamide - SIELC Technologies. (2005, May 4).
Computational Modeling of Solvent Effects.
The Near Ultraviolet Absorption Spectra of Acetophenone and Benzophenone Vapors and the Long Wave-lengths Absorption System.
Solved UV-vis analysis; spectra taken in methanola. Below is | Chegg.com. (2021, August 16).
UV absorption spectra of a benzaldehyde and b acetophenone in water and... - ResearchGate.
On the solvatochromism of the n ↔π* electronic transitions in ketones - ResearchGate.
(PDF) Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds - ResearchGate. (2026, February 18).
Solvent Effects in UV-VISIBLE spectroscopy (π-π* & n-π*. Transitions) - YouTube. (2021, August 19).
Acetophenone is soluble in diethyl ether, isopropanol, and nhexane. What is the most suitable solvent for UV-V characterization? - Quora. (2021, August 16).
Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin.
Studies on substituent effect on the oxidation kinetics of Acetophenones by acid dichromate.
Introduction To UV-Vis Spectroscopy - Master Organic Chemistry. (2016, September 16).
Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation.
Synthesis, structural, spectral (FTIR, FT-Raman, UV, NMR), NBO and first order hyperpolarizability analysis of N-phenylbenzenesulfonamide by density functional theory - PubMed. (2014, December 10).
Effect of solvents on n-pi and pi-pi start transitions_How to choose solvent for UV_Vis spectro| | - YouTube. (2022, January 21).
Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation | Request PDF - ResearchGate. (2026, January 4).
Comparison UV-Visible spectrum of (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzene sulfonamide. - ResearchGate.
ELECTRONIC TRANSITION IN UV VISIBLE SPECTROSCOPY - PharmaTutor. (2012, March 6).
Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds | Indus Journal of Bioscience Research. (2026, January 30).
UV-Vis Spectroscopy: Absorbance of Carbonyls - Master Organic Chemistry. (2016, September 26).
Validation of Enzyme Inhibition Assays using 2-Oxo-2-phenylethane-1-sulfonamide
This guide provides a comprehensive technical framework for validating the enzyme inhibitory activity of 2-Oxo-2-phenylethane-1-sulfonamide (also known as phenacylsulfonamide or 2-phenylethanesulfonamide). It is designed...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical framework for validating the enzyme inhibitory activity of 2-Oxo-2-phenylethane-1-sulfonamide (also known as phenacylsulfonamide or 2-phenylethanesulfonamide). It is designed for researchers requiring a rigorous, self-validating protocol to benchmark this compound against established standards.
Executive Summary & Compound Profile
2-Oxo-2-phenylethane-1-sulfonamide is a primary sulfonamide (
) featuring a -carbonyl (phenacyl) tail. While often utilized as a synthetic intermediate for complex inhibitors (e.g., quinoxaline 1,4-dioxides), it possesses intrinsic inhibitory activity against Carbonic Anhydrases (CAs) . Its structure allows it to act as a zinc-binding group (ZBG) mimic, making it a valuable probe for exploring the hydrophobic pocket of CA active sites.
Mechanistic Profile
Primary Target: Carbonic Anhydrase Isoforms (hCA I, hCA II, hCA IX, hCA XII).
Mechanism: Competitive inhibition. The deprotonated sulfonamide nitrogen coordinates to the catalytic Zn(II) ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
Structural Advantage: The phenacyl tail (
) provides a flexible linker and a hydrophobic moiety capable of interacting with hydrophobic residues (e.g., Phe131, Val121 in hCA II) near the active site entrance.
Comparative Analysis: The Candidate vs. Standards
To validate the performance of 2-Oxo-2-phenylethane-1-sulfonamide, it must be benchmarked against Acetazolamide (AAZ) (the clinical gold standard) and Benzenesulfonamide (BSA) (the structural parent).
Table 1: Comparative Performance Metrics
Feature
2-Oxo-2-phenylethane-1-sulfonamide
Acetazolamide (AAZ)
Benzenesulfonamide (BSA)
Role
Experimental Probe / Scaffold
Clinical Drug (Glaucoma/Diuretic)
Fragment / Reference Standard
Potency (hCA II)
Moderate ( 50 - 300 nM)*
High ( 12 nM)
Low ( 300 - 1000 nM)
Selectivity
Potential for hCA IX/XII (Tumor-associated)
Pan-inhibitor (Low selectivity)
Non-selective
Solubility
Moderate (DMSO soluble)
Low (Water), High (High pH)
Moderate
Binding Mode
Zn-binding + Hydrophobic Tail Interaction
Zn-binding + H-bond Network
Zn-binding only
*Note:
values for the phenacyl derivative are estimated based on SAR of closely related -ketosulfonamides. Exact values must be determined experimentally using the protocols below.
Mechanism of Action Visualization
Caption: Schematic of the competitive inhibition mechanism. The sulfonamide moiety binds the catalytic Zinc, while the phenacyl tail engages the hydrophobic pocket, blocking CO2 access.
Validation Protocols
To rigorously validate this compound, two complementary assays are recommended: the Esterase Assay (for high-throughput screening) and the Stopped-Flow CO2 Hydrase Assay (for kinetic precision).
Principle: CAs catalyze the hydrolysis of 4-NPA to 4-nitrophenol (yellow, Abs 405 nm). Inhibitors decrease the rate of color formation.
Reagents:
Buffer: 50 mM Tris-HCl, pH 7.6 (physiological pH is critical).
Enzyme: Recombinant hCA II (approx. 100 nM final concentration).
Substrate: 3 mM 4-NPA in Acetonitrile (prepare fresh).
Inhibitor: 2-Oxo-2-phenylethane-1-sulfonamide (dissolved in DMSO).
Workflow:
Preparation: Dilute inhibitor in DMSO to 100x final concentration (serial dilutions: 0.1 nM to 10 µM).
Incubation: Mix 10 µL inhibitor + 180 µL Buffer + 10 µL Enzyme. Incubate 15 min at 25°C to allow equilibrium binding.
Initiation: Add 10 µL Substrate (4-NPA).
Measurement: Monitor Absorbance (405 nm) every 15 seconds for 10 minutes (Kinetic Mode).
Analysis: Calculate initial velocity (
) from the linear portion of the curve. Plot % Inhibition vs. Log[Inhibitor].
Protocol B: Stopped-Flow CO2 Hydration Assay (Gold Standard)
Use this for determining accurate
and mechanism.
Principle: Measures the physiological reaction (
) by tracking pH change using a dye (Phenol Red) over milliseconds.
Reagents:
Buffer: 20 mM HEPES, pH 7.5, 20 mM
(to maintain ionic strength).
Indicator: 0.2 mM Phenol Red.
Substrate:
-saturated water (approx. 17 mM).
Workflow Visualization:
Caption: Workflow for Stopped-Flow CO2 Hydration Assay. Rapid mixing is essential to capture the fast catalytic turnover of CA (kcat ~ 10^6 /s).
Data Interpretation & Validation Criteria
Self-Validation Checks
DMSO Tolerance: Ensure final DMSO concentration is <1%. Higher levels inhibit CA non-specifically.
Spontaneous Hydrolysis: Run a "No Enzyme" control. 4-NPA hydrolyzes spontaneously; subtract this rate from enzyme samples.
Z-Factor: For screening plates, calculate Z-factor. A value > 0.5 validates the assay quality.
Calculating Inhibition Constants
The Cheng-Prusoff equation is used to convert
to the inhibition constant :
[S]: Substrate concentration (e.g., 3 mM for 4-NPA).
: Michaelis constant for the specific enzyme/substrate pair (typically ~10 mM for hCA II with 4-NPA).
Expected Results
Acetazolamide (Control): Should yield
nM.
2-Oxo-2-phenylethane-1-sulfonamide:
If
nM: High potency (likely due to favorable tail interactions).
If
nM: Low potency (steric clash or poor solubility).
References
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals the structural basis for the high affinity of sulfonamides. Proceedings of the National Academy of Sciences. Link
Buravchenko, G. I., et al. (2024). Synthesis of 2-sulfamoylquinoxaline 1,4-dioxide derivatives via Beirut reaction with 2-oxo-2-phenylethane-1-sulfonamide. Mendeleev Communications. Link
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][3][4][5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link
Nocentini, A., et al. (2019). An overview on the chemical and biological characterization of the carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Comparative stability of alpha-keto sulfonamides versus beta-keto sulfones
Comparative Stability of -Keto Sulfonamides vs. -Keto Sulfones: A Structural and Experimental Guide As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists who are desig...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Stability of
-Keto Sulfonamides vs.
-Keto Sulfones: A Structural and Experimental Guide
As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists who are designing novel sulfur-containing pharmacophores. A recurring point of failure in early-stage drug design is the misjudgment of thermodynamic stability when positioning sulfonyl groups adjacent to carbonyls.
While
-keto sulfones are highly stable, versatile building blocks ubiquitous in medicinal chemistry[1], -keto sulfonamides (and their sulfone counterparts) are notoriously labile. This guide objectively compares these two motifs, explaining the fundamental electronic causality behind their stability differences, and provides self-validating experimental protocols for your laboratory.
Mechanistic Causality: The Power of the Methylene Spacer
The architectural difference between an
-keto sulfonamide and a -keto sulfone is deceptively simple: the presence of a single methylene (–CH₂–) spacer. Yet, this subtle variance dictates a profound dichotomy in chemical behavior.
The Labile Electrophile:
-Keto Sulfonamides
In an ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
-keto sulfonamide [R–C(=O)–SO₂–NR₂], the direct connectivity of the carbonyl to the sulfonyl group creates intense dipole-dipole repulsion. The absence of a spacer drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon, making it supremely electrophilic. When exposed to even mild nucleophiles (such as water or amines), the molecule undergoes rapid nucleophilic acyl substitution. The C–S bond cleaves, expelling the sulfonamide anion as a leaving group. Consequently, these molecules are highly unstable and often require in situ generation or the insertion of stabilizing -difluoro groups to be isolated.
The Stable Synthon:
-Keto Sulfones
Inserting a methylene spacer yields a
-keto sulfone[R–C(=O)–CH₂–SO₂–R']. This spacer completely alters the electronic landscape by mitigating the direct dipole clash. Furthermore, the methylene protons are flanked by two powerful electron-withdrawing groups, creating an "active methylene" with a pKa typically between 9.0 and 11.0. Under basic conditions, this allows for the formation of a highly stable, delocalized enolate[2]. Because of this inherent thermodynamic stability, -keto sulfones can be stored indefinitely and are widely used for downstream transformations, such as Julia-Lythgoe olefinations or desulfonylative methenylations[3].
Electronic and structural causality dictating molecular stability.
Quantitative Stability & Reactivity Profile
To facilitate objective decision-making in your synthetic route design, the following table summarizes the quantitative and qualitative differences between the two motifs.
Versatile building blocks, heterocycle precursors[2]
Self-Validating Experimental Workflows
A robust scientific protocol must be a self-validating system. Below are two distinct workflows that practically demonstrate the stability of
-keto sulfones and the inherent instability of -keto sulfonamides.
Protocol A: Chemoselective Synthesis of Stable
-Keto Sulfones
This protocol leverages the direct oxysulfonylation of ketones using sulfonyl iodides, a highly efficient method that avoids the over-oxidation issues associated with traditional thiol-based routes[4].
Enolization: Dissolve the ketone substrate (1.0 mmol) in anhydrous THF (5 mL). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 mmol) dropwise at 0 °C.
Causality Check: DBU cleanly generates the thermodynamic enolate without requiring the cryogenic conditions necessary for LDA, ensuring operational simplicity.
Sulfonylation: Slowly introduce the sulfonyl iodide (1.2 mmol) to the reaction mixture. Allow the system to warm to 25 °C and stir for 2 hours.
Causality Check: The methylene spacer is formed immediately upon C–S bond formation, instantly establishing the stable active methylene system[4].
Validation & Isolation: Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc.
Self-Validation: Analyze the crude mixture via ¹H-NMR. The successful formation of the stable
-keto sulfone is definitively confirmed by the appearance of a distinct active methylene singlet integrating to 2 protons, typically between 4.2–4.6 ppm.
Self-validating synthesis workflow for stable beta-keto sulfones.
Protocol B: Probing the Instability of
-Keto Sulfonamides
To demonstrate the thermodynamic instability of the
-keto sulfonamide motif, we attempt to generate it in situ and subject it to a nucleophilic trap.
In Situ Generation: Dissolve an
-hydroxy sulfonamide precursor (1.0 mmol) in anhydrous DCM at -78 °C. Add Dess-Martin periodinane (1.2 mmol) to oxidize the hydroxyl group to a ketone.
Nucleophilic Trapping: Immediately introduce a mild nucleophile, such as benzylamine (1.0 equiv), to the cryogenic mixture.
Validation via Cleavage: Analyze the crude mixture via LC-MS.
Causality Check: The expected mass of the intact ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
-keto sulfonamide will be virtually absent. Instead, the chromatogram will be dominated by the corresponding amide (the nucleophilic cleavage product) and the free sulfonamide anion. This unequivocally proves the inherent lability of the C–S bond when the methylene spacer is absent. To successfully isolate such compounds, researchers are forced to synthesize -hydroxy--difluorosulfonamides, where the fluorine atoms mitigate the electronic clash.
References
Base-promoted synthesis of
-keto sulfones from N-acyl pyrroles and allyl sulfones. RSC Advances.
-Keto Sulfones.
Chemoselective one-pot synthesis of
-keto sulfones
-difluorosulfonamides.
Desulfonylative Methenylation of
-Keto Sulfones. Organic Chemistry Portal.
Standard Operating Procedure: Handling and Disposal of 2-Oxo-2-phenylethane-1-sulfonamide As drug development professionals and synthetic chemists increasingly utilize sulfonamide derivatives for their unique pharmacolog...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Handling and Disposal of 2-Oxo-2-phenylethane-1-sulfonamide
As drug development professionals and synthetic chemists increasingly utilize sulfonamide derivatives for their unique pharmacological properties, establishing rigorous, compliant, and safe operational workflows is paramount. 2-Oxo-2-phenylethane-1-sulfonamide (also known as benzoylmethanesulfonamide) is a highly valued β-ketosulfonamide intermediate. It is frequently utilized in Knoevenagel condensations to synthesize chalconesulfonamides—compounds currently being evaluated as potent proapoptotic and antiestrogenic agents against hormone-resistant cancer cell lines[1].
Because of its biological activity and chemical composition, 2-Oxo-2-phenylethane-1-sulfonamide must be managed with strict adherence to environmental and laboratory safety protocols. This guide provides self-validating, step-by-step methodologies for the safe handling, segregation, and disposal of this compound.
Physicochemical Profiling & Hazard Assessment
Before initiating any operational workflow, personnel must understand the physical and hazardous characteristics of the target compound. 2-Oxo-2-phenylethane-1-sulfonamide contains both a sulfonamide moiety and a ketone, making its methylene group highly activated[1].
The Causality of Safety: Why Standard Protocols Apply
Do not treat 2-Oxo-2-phenylethane-1-sulfonamide as generic organic waste. The rationale behind its specific disposal requirements is rooted in its molecular structure:
Reactivity in Waste Streams: The activated methylene group flanked by the carbonyl and sulfonamide groups can undergo unintended reactions if mixed with strong bases or oxidizing agents in unregulated waste carboys.
Environmental Persistence: Sulfonamide derivatives are generally recognized as persistent in aquatic environments and can be toxic to aquatic life[4]. Under no circumstances should this compound or its solutions be discharged into laboratory drains[5].
Thermal Degradation Byproducts: Because the molecule contains both nitrogen and sulfur heteroatoms, its combustion generates toxic nitrogen oxides (NOx) and sulfur oxides (SOx). Therefore, disposal must exclusively occur via high-temperature incineration in facilities equipped with alkaline scrubbers[4].
Step-by-Step Operational & Disposal Protocols
To ensure scientific integrity and safety, every protocol described below operates as a self-validating system . Do not proceed to the next step without passing the validation checkpoint.
Protocol A: Liquid Waste Segregation
Organic solvents (e.g., toluene, ethyl acetate) are typically used to extract and purify 2-Oxo-2-phenylethane-1-sulfonamide during synthesis[1].
Collection: Funnel all solvent waste containing the sulfonamide into a designated, clearly labeled High-Density Polyethylene (HDPE) or PTFE-lined glass waste carboy.
Segregation: Ensure this container is strictly designated for "Halogen-Free Organic Waste" (unless chlorinated solvents were used, in which case use "Halogenated Organic Waste"). Keep away from strong oxidizers.
Labeling: Affix an EPA/RCRA-compliant hazardous waste label detailing the exact contents, including the full chemical name: 2-Oxo-2-phenylethane-1-sulfonamide[4].
Validation Checkpoint: Before sealing the waste carboy, visually inspect the liquid for unexpected phase separation, gas evolution, or exothermic heat generation. Confirm the pH of any mixed aqueous layers is between 6.0 and 8.0 to prevent pressure buildup.
Protocol B: Solid Waste Management
Contaminated consumables (e.g., weighing paper, pipette tips, nitrile gloves, and silica gel from column chromatography) must be treated as hazardous solid waste.
Containment: Place all contaminated solid materials into a heavy-duty, puncture-resistant poly bag or a rigid plastic container[4].
Isolation: Do not mix chemical solid waste with standard biological or municipal trash.
Sealing: Seal the container tightly and label it as "Toxic Solid Waste - Sulfonamide Contaminated."
Validation Checkpoint: Weigh the solid waste container. Cross-reference the weight with your lab's chemical inventory logs to ensure no unaccounted mass of the active pharmaceutical intermediate is missing or improperly disposed of.
Protocol C: Final Disposal Routing
EHS Transfer: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[4].
Incineration Verification: Request confirmation that the waste will be routed to a chemical incinerator equipped with a dual-stage afterburner and NOx/SOx scrubbers.
Validation Checkpoint: Obtain and file the final manifest receipt from the waste disposal contractor, ensuring the RCRA waste codes align with your logged disposal records.
Emergency Spill Response Methodology
In the event of an accidental spill of 2-Oxo-2-phenylethane-1-sulfonamide powder or solution:
Isolate & Protect: Evacuate non-essential personnel from the immediate area. Don appropriate PPE, including a NIOSH-approved N95/P100 respirator if airborne dust is generated, chemical safety goggles, and double nitrile gloves.
Containment: For liquid spills, encircle the spill with an inert absorbent material (e.g., vermiculite or sand). For powder spills, gently cover with damp paper towels to prevent aerosolization.
Collection: Use non-sparking tools to sweep the absorbed mixture into a compatible, sealable hazardous waste container.
Decontamination: Wash the spill surface with a compatible solvent (e.g., ethanol or isopropanol), followed by soap and water.
Validation Checkpoint: Perform a secondary wipe-down of the spill area with a clean, solvent-dampened cloth. Inspect the cloth to ensure zero chemical residue remains before removing the isolation barriers.
Mechanistic Workflow Diagram
The following diagram illustrates the logical lifecycle and segregation pathways for 2-Oxo-2-phenylethane-1-sulfonamide within a laboratory setting.
Workflow for the safe handling, segregation, and disposal of 2-Oxo-2-phenylethane-1-sulfonamide.
References
1.[1] Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency. PMC/MDPI. Available at:
2.[2] 96355-38-3 | 2-Oxo-2-phenylethane-1-sulfonamide. BLD Pharm. Available at:
3.[4] Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals. Benchchem. Available at:
4.[3] Glimepiride sulfonamide Safety Data Sheet. AK Scientific, Inc. Available at:
5.[5] Drain Disposal & Wastewater Guidelines. Rowan University. Available at:
6. SAFETY DATA SHEET - Sulfanilamide. Fisher Scientific. Available at: